Product packaging for 4-Chloro-2-methylbutan-1-ol(Cat. No.:)

4-Chloro-2-methylbutan-1-ol

Cat. No.: B15363494
M. Wt: 122.59 g/mol
InChI Key: RMPDSRDWNMVNNJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbutan-1-ol is an organic compound with the molecular formula C5H11ClO and an average mass of 122.592 Da . This molecule features both a hydroxyl group and a chloro substituent on its alkyl chain, making it a useful bifunctional intermediate in organic synthesis . The presence of these two distinct functional groups allows researchers to utilize this compound as a versatile building block. The primary alcohol can undergo standard transformations such as oxidation or esterification, while the chloro group is a reactive handle for nucleophilic substitution reactions, including the formation of carbon-carbon bonds. This makes this compound a valuable precursor for synthesizing more complex molecules, potentially for applications in materials science or as an intermediate in pharmaceutical development. The compound should be handled by experienced researchers in a well-equipped laboratory. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO B15363494 4-Chloro-2-methylbutan-1-ol

Properties

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

4-chloro-2-methylbutan-1-ol

InChI

InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3

InChI Key

RMPDSRDWNMVNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)CO

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Chloro-2-methylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of 4-Chloro-2-methylbutan-1-ol, a valuable chloroalkanol intermediate in the synthesis of various organic molecules and pharmaceutical compounds. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Overview of the Synthetic Strategy

The presented synthesis of this compound is a two-step process commencing with the commercially available starting material, isoprene. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow Isoprene Isoprene Step1 Step 1: Hydrochlorination Isoprene->Step1 Intermediate 1-Chloro-3-methyl-2-butene Step1->Intermediate Step2 Step 2: Hydroboration-Oxidation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

The initial step involves the hydrochlorination of isoprene to selectively form 1-chloro-3-methyl-2-butene. This is followed by a regioselective anti-Markovnikov hydroboration-oxidation of the alkene intermediate to yield the target primary alcohol, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-3-methyl-2-butene from Isoprene

This procedure is adapted from established methods for the hydrochlorination of isoprene[1][2].

Reaction Scheme:

step1 cluster_reactants Reactants cluster_products Product Isoprene Isoprene Product 1-Chloro-3-methyl-2-butene Isoprene->Product HCl, CuCl (catalyst) HCl Hydrogen Chloride HCl->Product

Caption: Hydrochlorination of Isoprene.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Isoprene68.120.681≥99%
Hydrogen Chloride (gas)36.46--
Copper(I) Chloride98.994.14≥97%
Anhydrous Calcium Chloride110.982.15-

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser topped with a calcium chloride drying tube is charged with isoprene and a catalytic amount of copper(I) chloride.

  • The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Dry hydrogen chloride gas is bubbled through the stirred solution at a rate that allows for its complete absorption without excessive fuming from the condenser outlet.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion of the reaction, the gas flow is stopped, and the reaction mixture is allowed to warm to room temperature.

  • The crude product is washed with cold water, a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude 1-chloro-3-methyl-2-butene is purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Typical Yield70-80%[1]
Boiling Point of Product110-112 °C[3][4]
Step 2: Synthesis of this compound via Hydroboration-Oxidation

This procedure is a generalized method based on the well-established hydroboration-oxidation of alkenes to yield anti-Markovnikov alcohols[5][6].

Reaction Scheme:

step2 cluster_reactants Reactants cluster_products Product Alkene 1-Chloro-3-methyl-2-butene Product This compound Alkene->Product Reagents 1. BH3-THF 2. H2O2, NaOH Reagents->Product

Caption: Hydroboration-Oxidation of 1-Chloro-3-methyl-2-butene.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Concentration
1-Chloro-3-methyl-2-butene104.58-
Borane-tetrahydrofuran complex-1.0 M in THF
Sodium Hydroxide40.003 M aqueous solution
Hydrogen Peroxide34.0130% aqueous solution
Tetrahydrofuran (THF), anhydrous72.11-
Diethyl Ether74.12-

Procedure:

  • A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-chloro-3-methyl-2-butene dissolved in anhydrous tetrahydrofuran (THF).

  • The flask is cooled to 0 °C in an ice bath.

  • A 1.0 M solution of borane-tetrahydrofuran complex is added dropwise to the stirred solution while maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is cooled again to 0 °C, and a 3 M aqueous solution of sodium hydroxide is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 20 °C.

  • The mixture is then heated to 50 °C and stirred for 1 hour.

  • After cooling to room temperature, the layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Expected Yield80-90%General yields for hydroboration-oxidation[5]
Boiling Point of Product78-80 °C at 15 mmHgEstimated based on similar structures

Summary of Physicochemical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
IsopreneC₅H₈68.1234
1-Chloro-3-methyl-2-buteneC₅H₉Cl104.58110-112
This compoundC₅H₁₁ClO122.5978-80 @ 15 mmHg

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-2-methylbutan-1-ol. Due to a scarcity of experimentally determined data in publicly available literature, this guide presents computed properties sourced from robust chemical databases. Furthermore, it outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, offering a practical framework for researchers requiring empirical data. A logical workflow for the synthesis and purification of this compound is also presented, visualized through a clear and concise diagram. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. It is critical to note that these values are predictions based on computational models and have not been experimentally verified.

PropertyValueSource
Molecular Formula C5H11ClOPubChem[1]
Molecular Weight 122.59 g/mol PubChem[1]
XLogP3-AA (LogP) 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[2]
Exact Mass 122.0498427 DaPubChem[1]
Monoisotopic Mass 122.0498427 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 7PubChem[1]
Formal Charge 0PubChem[1]
Complexity 52Guidechem[3]

Experimental Protocols for Physicochemical Property Determination

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.[4][5][6][7]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.

  • Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube or suspend it in an oil bath. The heat-transfer fluid should not be above the level of the sample in the test tube.

  • Heat the apparatus gently and uniformly.[6]

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7] Record this temperature.

  • For accuracy, repeat the determination and record the barometric pressure.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precise, known volume used to determine the density of a liquid with high accuracy.[8][9][10][11]

Apparatus:

  • Pycnometer (clean and dry)

  • Analytical balance (calibrated)

  • Thermometer (calibrated)

  • Water bath (for temperature control)

  • Sample of this compound

Procedure:

  • Carefully clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

  • Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to escape through the capillary.

  • Place the filled pycnometer in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 20°C or 25°C).

  • Remove the pycnometer from the bath and carefully dry the exterior.

  • Weigh the filled pycnometer and record the mass (m2).

  • Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • Weigh the pycnometer filled with the reference liquid and record the mass (m3).

  • The density of the sample liquid (ρ_sample) can be calculated using the following formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference

Synthesis and Purification Workflow

This compound, as a primary chloroalkane, can be synthesized from the corresponding primary alcohol, 2-methylbutan-1-ol. The general principle involves the substitution of the hydroxyl group with a chlorine atom. Several reagents can be used for this transformation, including thionyl chloride (SOCl₂), or a mixture of a chloride salt and a strong acid.[12][13][14] The subsequent workup and purification are crucial to isolate the desired product from unreacted starting materials and byproducts.

The following diagram illustrates a logical workflow for the synthesis and purification of this compound from 2-methylbutan-1-ol.

Synthesis_and_Purification_Workflow Start Start: 2-Methylbutan-1-ol Reaction Reaction with Chlorinating Agent (e.g., SOCl₂) Start->Reaction Reactant Quenching Reaction Quenching (e.g., with ice-water) Reaction->Quenching Crude Product Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Quenching->Extraction Mixture Washing Washing of Organic Layer (e.g., with NaHCO₃ solution) Extraction->Washing Organic Phase Drying Drying of Organic Layer (e.g., with anhydrous MgSO₄) Washing->Drying Washed Organic Phase Filtration Filtration Drying->Filtration Dried Solution Distillation Purification by Distillation Filtration->Distillation Crude Product Solution End End: Pure this compound Distillation->End Purified Product

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbutan-1-ol is a halogenated primary alcohol with potential applications in organic synthesis and as a building block in drug discovery. Its molecular structure, characterized by a chiral center and a flexible carbon chain, gives rise to a complex conformational landscape that dictates its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the molecular structure, conformational analysis, and relevant physicochemical properties of this compound. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented, alongside a theoretical exploration of its conformational preferences.

Molecular Structure and Properties

This compound possesses a five-carbon backbone with a chlorine atom at the C4 position, a methyl group at the C2 position, and a primary alcohol at the C1 position. The presence of a stereocenter at C2 indicates that this molecule can exist as two enantiomers, (R)- and (S)-4-chloro-2-methylbutan-1-ol.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These values are derived from computational models and provide an estimation of the molecule's behavior.

PropertyValueSource
Molecular Formula C₅H₁₁ClOPubChem[1]
Molecular Weight 122.59 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 38300-73-1PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and conformational analysis of this compound.

¹³C NMR Spectroscopy:

A ¹³C NMR spectrum for this compound is available in the PubChem database.[1] The predicted chemical shifts provide insight into the electronic environment of each carbon atom.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C1 (-CH₂OH)~68
C2 (-CH(CH₃)-)~35
C3 (-CH₂-)~38
C4 (-CH₂Cl)~45
C5 (-CH₃)~16
(Note: These are approximate values and can vary based on the solvent and experimental conditions.)

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around its single bonds. The relative orientation of the substituents influences the molecule's overall energy and preferred three-dimensional shape. The primary factors governing the conformational preferences are steric hindrance and the potential for intramolecular hydrogen bonding.

The rotation around the C1-C2 and C2-C3 bonds is of particular interest. Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations.

Factors Influencing Conformation

Caption: Key factors influencing the conformational preferences of this compound.

Studies on substituted butanols suggest that steric interactions between bulky groups lead to a preference for anti or gauche conformations that minimize these repulsions.[2] In this compound, the methyl group at C2 and the chloroethyl group at C2 will sterically interact, influencing the rotational barrier around the C2-C3 bond.

Furthermore, the presence of a hydroxyl group and a chlorine atom allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom. This would favor conformations where these two groups are in close proximity, potentially stabilizing a gauche arrangement.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via the hydrochlorination of 2-methyl-3-buten-1-ol or through the reduction of a corresponding carboxylic acid or ester. A common laboratory-scale synthesis involves the conversion of a primary alcohol to a primary alkyl chloride using a suitable chlorinating agent.

Protocol: Synthesis from 2-Methylbutan-1,4-diol

This hypothetical protocol is based on standard procedures for the selective chlorination of diols.

Materials:

  • 2-Methylbutan-1,4-diol

  • Thionyl chloride (SOCl₂) or Concentrated Hydrochloric Acid (HCl) with a catalyst (e.g., ZnCl₂)

  • Anhydrous diethyl ether or dichloromethane

  • Pyridine (optional, as a base to neutralize HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbutan-1,4-diol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of thionyl chloride dropwise to the cooled solution. If using HCl, pass dry HCl gas through the solution in the presence of a catalytic amount of anhydrous zinc chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by fractional distillation under reduced pressure.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis A Synthesized This compound B Purification (Distillation) A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Structural Elucidation and Conformational Insights C->G D->G E->G F->G

Caption: A typical workflow for the spectroscopic analysis of synthesized this compound.

¹H NMR Spectroscopy:

  • Objective: To determine the number of different proton environments and their connectivity.

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Signals: Protons on C1, C2, C3, C4, C5, and the hydroxyl group will each give distinct signals with characteristic chemical shifts and splitting patterns.

¹³C NMR Spectroscopy:

  • Objective: To determine the number of different carbon environments.

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Correlate the observed signals with the predicted chemical shifts (see Table 2).

FT-IR Spectroscopy:

  • Objective: To identify the presence of key functional groups.

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

  • Expected Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching and bending vibrations in the fingerprint region. A C-Cl stretching absorption is also expected around 600-800 cm⁻¹.

Mass Spectrometry:

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Expected Results: The molecular ion peak (M⁺) should be observed, along with characteristic isotopic peaks for chlorine (M⁺ and M+2⁺ in a ~3:1 ratio). Fragmentation patterns can provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and conformational analysis of this compound. While experimental data on this specific molecule is limited, this guide offers a solid foundation for researchers by presenting available spectroscopic data, outlining a plausible synthetic route and analytical workflow, and discussing the key theoretical principles that govern its conformational behavior. Further experimental and computational studies are warranted to fully elucidate the conformational landscape and reactivity of this versatile chemical building block.

References

CAS number and identifiers for 4-Chloro-2-methylbutan-1-ol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the key identifiers for the chemical compound 4-Chloro-2-methylbutan-1-ol. The information is presented to be of maximal utility for professionals in research and development.

Core Identifiers and Properties

A clear and structured presentation of the fundamental data for this compound is essential for its unambiguous identification and use in experimental settings. The following table summarizes the primary chemical identifiers and computed properties for this compound.

Identifier TypeData
CAS Number 38300-73-1[1]
IUPAC Name This compound[1]
Molecular Formula C5H11ClO[1]
Molecular Weight 122.59 g/mol [1]
Canonical SMILES CC(CCCl)CO[1]
InChI InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3[1]
InChIKey RMPDSRDWNMVNNJ-UHFFFAOYSA-N[1]

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or biological assay of this compound. While general synthetic methods for haloalcohols are well-established in organic chemistry, protocols tailored to this specific molecule are not readily accessible.

Researchers interested in working with this compound may need to adapt known procedures for similar molecules or develop novel synthetic and analytical methods.

Visualized Data and Workflows

To aid in the conceptual understanding of the compound's identification and potential experimental handling, the following diagrams are provided.

Identifier_Relationships Figure 1: Identifiers for this compound This compound This compound CAS_No CAS: 38300-73-1 This compound->CAS_No is identified by IUPAC_Name IUPAC: this compound This compound->IUPAC_Name is named Molecular_Formula Formula: C5H11ClO This compound->Molecular_Formula is described by SMILES SMILES: CC(CCCl)CO Molecular_Formula->SMILES is represented as

A diagram of the identifiers for this compound.

Generic_Experimental_Workflow Figure 2: Generic Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Purity_Assessment Purity Assessment (GC, HPLC) Structural_Analysis->Purity_Assessment Biological_Assay Biological Activity Screening Purity_Assessment->Biological_Assay Data_Analysis Data Analysis Biological_Assay->Data_Analysis

A generic workflow for chemical synthesis and analysis.

References

Spectroscopic Analysis of 4-Chloro-2-methylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylbutan-1-ol. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data to provide a detailed analysis. This information is supplemented with expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's functional groups. Detailed, generalized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.55t2HH-4 (CH₂Cl)
~3.45d2HH-1 (CH₂OH)
~1.85m1HH-2 (CH)
~1.70m2HH-3 (CH₂)
~0.95d3HCH₃

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Carbon Atom
~68.5C-1 (CH₂OH)
~45.0C-4 (CH₂Cl)
~38.0C-2 (CH)
~35.5C-3 (CH₂)
~16.5CH₃

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-HStretching
2960-2850C-HStretching
1470-1430C-HBending
1050-1150C-OStretching
800-600C-ClStretching

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragment IonDescription
122/124[C₅H₁₁ClO]⁺Molecular ion (M⁺) with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes
104/106[M - H₂O]⁺Loss of water
91[C₅H₈Cl]⁺Loss of CH₂OH
73[C₄H₉O]⁺Alpha-cleavage with loss of CH₂Cl radical
43[C₃H₇]⁺Propyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons.

    • A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of carbon nuclei.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

  • Data Analysis: The absorption bands are identified and correlated with specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is commonly used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Dilute for GC-MS or Direct Infusion Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (e.g., GC-MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Technique_Relationship Molecule {this compound | C₅H₁₁ClO} NMR NMR Spectroscopy Provides information on the carbon-hydrogen framework. Molecule->NMR IR IR Spectroscopy Identifies functional groups (O-H, C-Cl). Molecule->IR MS Mass Spectrometry Determines molecular weight and fragmentation pattern. Molecule->MS

Caption: Relationship between the molecule and the information provided by each spectroscopic technique.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-2-methylbutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds, particularly other chlorinated butanols, to predict its physicochemical properties. Detailed experimental protocols for determining solubility and assessing stability are provided to enable researchers to generate precise data for their specific applications. This document is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research, offering a framework for understanding and manipulating the properties of this and similar halogenated organic compounds.

Introduction

This compound is a halogenated alcohol with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its structure, featuring a primary alcohol, a chlorine atom, and a branched methyl group, dictates its solubility and stability, which are critical parameters influencing its reactivity, bioavailability, and storage conditions. Understanding these properties is paramount for its effective use in research and development.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with similar molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
Appearance Likely a colorless liquidAnalogy with similar short-chain alcohols and chlorinated alkanes.
Boiling Point Estimated to be in the range of 160-180 °CBased on the boiling points of similar C5 alcohols and the effect of chlorination.
Density Expected to be slightly greater than 1 g/mLThe presence of chlorine increases the density compared to the parent alcohol.
LogP (Octanol-Water Partition Coefficient) Predicted to be around 1.5 - 2.5The alkyl chain and chlorine contribute to lipophilicity, while the hydroxyl group adds hydrophilicity.

Solubility Profile

The solubility of this compound is governed by the interplay of its polar hydroxyl group and its nonpolar alkyl chloride backbone.

Predicted Solubility

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water Sparingly soluble to slightly solubleThe hydroxyl group allows for hydrogen bonding with water, but the C5 alkyl chain and chlorine atom limit aqueous solubility. The solubility of butanol in water is about 7.7 g/100ml at 20°C[1], and the chloro-substituent is expected to decrease this.
Alcohols (e.g., Ethanol, Methanol) Miscible"Like dissolves like" principle; both are polar organic solvents capable of hydrogen bonding.
Ethers (e.g., Diethyl ether) SolubleGood solvent for moderately polar organic compounds.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) MiscibleHigh affinity due to the presence of a chlorine atom in the solute.
Apolar Solvents (e.g., Hexane, Toluene) Moderately solubleThe alkyl portion of the molecule allows for some solubility in nonpolar solvents.
Aqueous Acidic Solutions (e.g., 5% HCl) Similar to waterThe compound is unlikely to be protonated.
Aqueous Basic Solutions (e.g., 5% NaOH) Similar to water, but may be susceptible to slow degradationUnlikely to be deprotonated, but strong base can promote elimination or substitution reactions over time[2].
Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method, followed by quantification using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the vial to stand undisturbed at the constant temperature to allow undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated solution sample by a validated HPLC or GC method. A GC with a halogen-specific detector (XSD) or an electron capture detector (ECD) can be highly selective for halogenated compounds[3][4][5].

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Excess Solute C Shake-Flask A->C B Solvent B->C D Agitate at Constant Temp C->D E Settle D->E F Filter Supernatant E->F H GC/HPLC Analysis F->H G Prepare Standards G->H I Calculate Solubility H->I

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound can be influenced by temperature, pH, light, and oxidizing agents. Halogenated alkanes can undergo degradation through various pathways, including hydrolysis and elimination reactions[2].

Potential Degradation Pathways
  • Hydrolysis: The carbon-chlorine bond can be susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of 2-methylbutane-1,4-diol. This reaction is generally slow for primary alkyl chlorides but can be accelerated by heat and basic conditions.

  • Elimination (Dehydrohalogenation): In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene, such as 2-methylbut-3-en-1-ol or 3-methylbut-3-en-1-ol.

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid in the presence of strong oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, halogenated organic compounds can decompose[6].

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[7][8][9][10].

Protocol: Forced Degradation Study

  • Stress Conditions:

    • Acidic Hydrolysis: Prepare a solution of the compound in an acidic medium (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Prepare a solution of the compound in a basic medium (e.g., 0.1 M NaOH) and heat (e.g., 60-80 °C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80-100 °C).

    • Photostability: Expose a solution of the compound to UV and visible light according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector (DAD) can be used to assess peak purity.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound under each condition.

    • Identify and characterize any significant degradation products, potentially using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic Hydrolysis Sampling Time-Point Sampling Acid->Sampling Base Basic Hydrolysis Base->Sampling Oxidation Oxidative Degradation Oxidation->Sampling Thermal Thermal Degradation Thermal->Sampling Photo Photolytic Degradation Photo->Sampling Neutralize Neutralization (if applicable) Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Degradation % Degradation Calculation HPLC->Degradation Identification Degradant Identification (LC-MS) HPLC->Identification

Figure 2: Logical workflow for a forced degradation study.

Conclusion

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-methylbutan-1-ol (CAS No. 38300-73-1) is publicly available. The following information is compiled from data on structurally similar compounds, including 4-Chloro-1-butanol, 2-Chloro-2-methylbutane, and 4-Chloro-2-methylbutan-2-ol. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide provides a detailed overview of the potential hazards and recommended safety precautions for this compound, geared towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are not well-documented. The table below presents a comparison of available data for structurally related compounds to provide an estimation of its likely characteristics.

Property4-Chloro-1-butanol2-Chloro-2-methylbutane4-Chloro-2-methylbutan-2-ol
CAS Number 928-51-8594-36-5[1]1985-88-2[2][3][4][5]
Molecular Formula C4H9ClO[6][7][8]C5H11Cl[1]C5H11ClO[2][3][4][5]
Molecular Weight 108.57 g/mol [6][7][8]106.59 g/mol [1]122.59 g/mol [2][5]
Boiling Point 84-85 °C at 16 mmHg[6][7][9]85-86 °C[10]Not available
Melting Point Not available-73 °C[10]Not available
Density 1.088 g/mL at 25 °C[6][7][9]0.866 g/mL at 25 °C[10]Not available
Flash Point Not available-10 °C (closed cup)Not available
Solubility Soluble in methanol, chloroform, and dimethyl sulfoxide.[9]Soluble in ethanol and ethyl ether; insoluble in water.[10]Not available
Hazard Identification and GHS Classification

Based on the hazard classifications of similar chlorinated alcohols and alkanes, this compound is anticipated to be a hazardous substance. The GHS classification is likely to include the following:

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This classification is inferred from related compounds and should be confirmed with experimental data.

Potential Health Hazards

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

  • Inhalation: May cause respiratory tract irritation.[8] High concentrations of vapors may lead to central nervous system depression, characterized by headache, dizziness, and nausea.

  • Skin Contact: Expected to cause skin irritation, leading to redness and pain. Prolonged or repeated contact may defat the skin, leading to dermatitis.

  • Eye Contact: Likely to cause serious eye irritation, with symptoms including redness, pain, and tearing.[8]

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and systemic toxicity.

Safety Precautions and Handling

Strict adherence to safety protocols is essential when working with this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical and lighting equipment. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers when transferring material to prevent static discharge. Use only non-sparking tools. Avoid breathing vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Fire-Fighting Measures
  • Accidental Release: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Fire-Fighting: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire. Water spray may be used to cool containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies based on OECD guidelines for assessing the types of hazards this compound is likely to present.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Animal Model: Albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

    • 0.5 mL of the undiluted test substance is applied to a small area (approximately 6 cm²) of the clipped skin.

    • The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the dressing is removed, and the treated area is cleaned.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to a standardized scale.

  • Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals.[11]

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
  • Animal Model: Rat (usually female).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • A group of three animals is used for each step.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

    • The decision to proceed to the next dose level (higher or lower) is based on the number of mortalities observed in the preceding step.

  • Evaluation: The substance is classified into one of five toxicity categories based on the mortality and evident toxicity observed at different dose levels.[12][13][14]

Signaling Pathways and Logical Relationships

Potential Mechanism of Toxicity for Haloalkanes

A specific signaling pathway for this compound has not been elucidated. However, the toxicity of haloalkanes, particularly hepatotoxicity, is often mediated by metabolic activation and oxidative stress.

Haloalkane_Toxicity cluster_0 Metabolic Activation cluster_1 Cellular Damage Haloalkane Haloalkane CYP450 CYP450 Haloalkane->CYP450 Metabolism Reactive Metabolite (Radical) Reactive Metabolite (Radical) CYP450->Reactive Metabolite (Radical) Lipid Peroxidation Lipid Peroxidation Reactive Metabolite (Radical)->Lipid Peroxidation Protein Adducts Protein Adducts Reactive Metabolite (Radical)->Protein Adducts DNA Adducts DNA Adducts Reactive Metabolite (Radical)->DNA Adducts Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cellular Dysfunction Cellular Dysfunction Membrane Damage->Cellular Dysfunction Protein Adducts->Cellular Dysfunction DNA Adducts->Cellular Dysfunction Cell Death Cell Death Cellular Dysfunction->Cell Death

Caption: Generalized pathway for haloalkane-induced cellular toxicity.

Experimental Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing the potential hazards of a chemical like this compound.

Hazard_Assessment_Workflow Start Start Literature Review Literature Review Start->Literature Review Physicochemical Characterization Physicochemical Characterization Literature Review->Physicochemical Characterization In Silico Toxicity Prediction In Silico Toxicity Prediction Physicochemical Characterization->In Silico Toxicity Prediction In Vitro Testing In Vitro Testing In Silico Toxicity Prediction->In Vitro Testing In Vivo Testing (if necessary) In Vivo Testing (if necessary) In Vitro Testing->In Vivo Testing (if necessary) Hazard Classification Hazard Classification In Vivo Testing (if necessary)->Hazard Classification Risk Assessment Risk Assessment Hazard Classification->Risk Assessment Safety Data Sheet (SDS) Generation Safety Data Sheet (SDS) Generation Risk Assessment->Safety Data Sheet (SDS) Generation

Caption: A typical workflow for chemical hazard assessment.

References

The Discovery and Synthesis of 4-Chloro-2-methylbutan-1-ol: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbutan-1-ol is a halogenated alcohol of interest in organic synthesis, serving as a versatile building block for the introduction of a substituted chlorobutyl moiety. This technical guide provides a comprehensive review of the available literature on its discovery and synthesis. Due to the absence of a singular, seminal publication detailing its initial discovery, this document compiles plausible synthetic routes based on established chemical principles and analogous reactions. Detailed experimental methodologies are presented, alongside a summary of its physicochemical and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Introduction

This compound, with the chemical formula C5H11ClO, is a primary alcohol containing a chlorine atom at the C4 position.[1][2] Its structure offers multiple reactive sites, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This review focuses on the synthetic pathways for the preparation of this compound, providing a detailed examination of potential experimental protocols and the characterization of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H11ClO[1][2]
Molecular Weight 122.59 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 38300-73-1[2]
Appearance Not explicitly reported, likely a colorless liquid
Boiling Point Not reported
Density Not reported
Solubility Not reported

Plausible Synthetic Routes and Experimental Protocols

Route 1: Selective Hydrochlorination of 2-Methyl-3-buten-1-ol

One potential pathway involves the anti-Markovnikov hydrochlorination of 2-methyl-3-buten-1-ol. This reaction would selectively add a chlorine atom to the terminal carbon of the double bond.

Reaction Scheme:

G cluster_start Starting Material cluster_product Product 2-Methyl-3-buten-1-ol This compound 2-Methyl-3-buten-1-ol->this compound HCl

Caption: Plausible synthesis of this compound via hydrochlorination.

Detailed Experimental Protocol (Hypothetical):

  • Materials:

    • 2-Methyl-3-buten-1-ol

    • Anhydrous Hydrogen Chloride (gas or solution in a non-reactive solvent like diethyl ether)

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of 2-methyl-3-buten-1-ol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, and cooled to 0 °C in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the solution for a predetermined time, or a solution of HCl in diethyl ether is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (3x).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by vacuum distillation to afford pure this compound.

Route 2: Selective Reduction of a Chlorinated Carboxylic Acid Derivative

Another feasible approach is the reduction of a suitable carboxylic acid derivative, such as an ester or the acid chloride of 4-chloro-2-methylbutanoic acid. The synthesis of related chlorohydrins from chloroalkanoic acids has been reported.

Reaction Scheme:

G cluster_start Starting Material cluster_product Product 4-Chloro-2-methylbutanoic_acid_derivative 4-Chloro-2-methylbutanoic acid derivative This compound 4-Chloro-2-methylbutanoic_acid_derivative->this compound Reducing Agent (e.g., LiAlH4)

Caption: Plausible synthesis of this compound via reduction.

Detailed Experimental Protocol (Hypothetical):

  • Materials:

    • Ethyl 4-chloro-2-methylbutanoate (or the corresponding acid chloride)

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% aqueous sodium hydroxide solution

    • Anhydrous sodium sulfate

  • Procedure:

    • A suspension of LiAlH4 (1.2 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The suspension is cooled to 0 °C.

    • A solution of ethyl 4-chloro-2-methylbutanoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with progress monitored by TLC or GC.

    • The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL), where x is the mass of LiAlH4 in grams.

    • The resulting white precipitate is filtered off and washed thoroughly with diethyl ether.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound.

Spectroscopic Data and Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. The available data is summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹³C NMR Spectral data available.[1]
GC-MS Mass spectral data available.[1]
¹H NMR No publicly available, fully assigned spectrum found.
IR Spectroscopy No publicly available, fully assigned spectrum found.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The carbon NMR spectrum is a key tool for confirming the carbon skeleton. The expected chemical shifts are approximately:

    • C1 (CH₂OH): ~65-70 ppm

    • C2 (CH): ~35-40 ppm

    • C3 (CH₂): ~30-35 ppm

    • C4 (CH₂Cl): ~45-50 ppm

    • CH₃: ~15-20 ppm A publicly available ¹³C NMR spectrum can be found in the PubChem database.[1]

  • ¹H NMR: While a fully assigned spectrum is not available, the expected proton NMR spectrum would exhibit the following signals:

    • A doublet for the methyl group protons (C5-H).

    • A multiplet for the methine proton (C2-H).

    • Two diastereotopic multiplets for the methylene protons adjacent to the hydroxyl group (C1-H).

    • A multiplet for the methylene protons at C3.

    • A triplet for the methylene protons adjacent to the chlorine atom (C4-H).

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available on PubChem.[1] The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of a chlorine atom. Common fragmentation pathways would include the loss of a chlorine radical, a water molecule, and cleavage of the carbon-carbon bonds.

Infrared (IR) Spectroscopy
  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the alkyl groups in the region of 2850-3000 cm⁻¹.

  • A C-O stretching band around 1050-1150 cm⁻¹.

  • A C-Cl stretching band in the fingerprint region, typically around 600-800 cm⁻¹.

Logical Relationships and Experimental Workflows

The synthesis of this compound involves a series of logical steps from starting materials to the purified product. The general workflow for a chemical synthesis is depicted below.

G Start Starting Materials and Reagents Reaction Chemical Reaction (e.g., Hydrochlorination or Reduction) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Vacuum Distillation) Solvent_Removal->Purification Characterization Characterization of Product (NMR, MS, IR) Purification->Characterization Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

While the specific historical "discovery" of this compound remains elusive in the readily accessible scientific literature, its synthesis can be confidently proposed through established and reliable synthetic methodologies. This technical guide has outlined plausible and detailed protocols for its preparation, either by hydrochlorination of an unsaturated precursor or by reduction of a corresponding carboxylic acid derivative. The available spectroscopic data, though incomplete, provides a solid foundation for the characterization of this compound. It is hoped that this compilation will be a valuable asset to researchers and professionals in the fields of chemical synthesis and drug development, facilitating the use of this compound in their work. Further research to fully characterize this compound and to explore more efficient and novel synthetic routes is encouraged.

References

IUPAC nomenclature and synonyms for 4-Chloro-2-methylbutan-1-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-2-methylbutan-1-ol, including its nomenclature, synonyms, and available physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] This name is derived from the butane parent chain, with a chloro group at position 4, a methyl group at position 2, and a primary alcohol (hydroxyl group) at position 1.

The compound is also known by several synonyms, which are listed in the table below. These alternative names may be encountered in various chemical databases and literature.

Identifier Type Value
IUPAC NameThis compound
CAS Number38300-73-1
PubChem CID13231275
Molecular FormulaC5H11ClO
Synonyms4-chloro-2-methyl-butan-1-ol, MFCD19232371, SCHEMBL452136, AKOS006386129, PS-19243

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. It is important to note that these values are predominantly based on computational models and may differ from experimentally determined values.[1]

Property Value Source
Molecular Weight122.59 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count3PubChem
Exact Mass122.0498427PubChem
Monoisotopic Mass122.0498427PubChem
Topological Polar Surface Area20.2 ŲPubChem
Heavy Atom Count7PubChem
Complexity52.1PubChem

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms and database identifiers.

IUPAC This compound (IUPAC Name) Synonyms Synonyms IUPAC->Synonyms CAS 38300-73-1 (CAS Number) IUPAC->CAS PubChem 13231275 (PubChem CID) IUPAC->PubChem Formula C5H11ClO (Molecular Formula) IUPAC->Formula Syn1 4-chloro-2-methyl-butan-1-ol Synonyms->Syn1 Syn2 MFCD19232371 Synonyms->Syn2 Syn3 SCHEMBL452136 Synonyms->Syn3

References

Isomeric Forms of 4-Chloro-2-methylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the isomeric forms of 4-chloro-2-methylbutan-1-ol, intended for researchers, scientists, and professionals in drug development. The document details the structural and stereoisomeric properties of this compound, outlines experimental protocols for its synthesis and separation, and presents key analytical data in a structured format.

Introduction to this compound

This compound is a halogenated alcohol with the chemical formula C5H11ClO.[1][2] Its molecular structure contains a chiral center, which gives rise to stereoisomerism. Understanding the properties and synthesis of its specific isomeric forms is crucial for applications in organic synthesis and pharmaceutical development, where stereochemistry often dictates biological activity.

Isomerism in this compound

Isomerism in this compound can be categorized into two main types: structural isomerism and stereoisomerism.

Structural Isomers

Structural isomers share the same molecular formula (C5H11ClO) but differ in the connectivity of their atoms. Examples of structural isomers of this compound include:

  • 4-Chloro-2-methylbutan-2-ol : A tertiary alcohol where the hydroxyl group is on the same carbon as the two methyl groups.[3][4][5][6][7][8]

  • 1-Chloro-3-methylbutan-2-ol : A secondary alcohol with a different arrangement of the chloro and methyl groups.

  • 4-Chloro-1-butanol : A primary alcohol without the methyl branch.[9][10]

The focus of this guide, however, is on the stereoisomers of the specific constitutional isomer, this compound.

Stereoisomers: Enantiomers

The carbon atom at position 2 in this compound is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a chloromethyl group (-CH2Cl), and a hydroxymethyl group (-CH2OH). This makes it a chiral center, resulting in the existence of two non-superimposable mirror images known as enantiomers. These are designated as (R)-4-chloro-2-methylbutan-1-ol and (S)-4-chloro-2-methylbutan-1-ol.

Caption: Enantiomers of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through racemic or enantioselective routes. The separation of a racemic mixture is also a key experimental procedure.

Proposed Racemic Synthesis

A plausible route for the synthesis of racemic this compound is via the hydroboration-oxidation of 4-chloro-2-methyl-1-butene. This anti-Markovnikov addition of water across the double bond would yield the desired primary alcohol.

racemic_synthesis start 4-chloro-2-methyl-1-butene intermediate Organoborane Intermediate start->intermediate Hydroboration product Racemic this compound intermediate->product Oxidation reagent1 1. BH₃·THF reagent1->start reagent2 2. H₂O₂, NaOH reagent2->intermediate

Caption: Workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis

  • Reaction Setup: A dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-chloro-2-methyl-1-butene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (BH₃·THF, 1.1 equivalents) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 4 hours.

  • Oxidation: The flask is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide (NaOH) is added cautiously, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 20 °C.

  • Workup: The mixture is stirred at room temperature for 2 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield racemic this compound.

Chiral Separation of Enantiomers

The resolution of the racemic mixture can be achieved using chiral chromatography. Chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) can differentiate between the two enantiomers.

chiral_separation racemic_mixture Racemic 4-chloro-2- methylbutan-1-ol injection Injection onto Chiral Column (HPLC/GC) racemic_mixture->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection Detector (UV, FID) separation->detection enantiomer_S (S)-enantiomer detection->enantiomer_S Elutes at t₁ enantiomer_R (R)-enantiomer detection->enantiomer_R Elutes at t₂

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-2-methylbutan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Chloro-2-methylbutan-1-ol as a versatile building block in organic synthesis. Due to a lack of specific documented procedures for this particular chloroalcohol, the following protocols are based on established chemical principles and analogous transformations of similar molecules. The provided quantitative data should be considered illustrative and may require optimization for specific applications.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a primary alkyl chloride. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of a variety of more complex molecules, including substituted heterocycles and ethers. Its structure allows for selective reactions at either the hydroxyl or the chloro group, or simultaneous reactions involving both functionalities, leading to the formation of cyclic structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents

Synthetic Applications

Synthesis of 3-Methyltetrahydrofuran

One of the primary applications of γ-chloroalcohols is their intramolecular cyclization under basic conditions to form tetrahydrofuran derivatives. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the chloride to form the five-membered ether ring. This process is an intramolecular Williamson ether synthesis.

G reactant This compound intermediate Alkoxide Intermediate reactant->intermediate Deprotonation base Base (e.g., NaH) product 3-Methyltetrahydrofuran intermediate->product Intramolecular SN2 Attack byproduct NaCl

Caption: Intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of 3-Methyltetrahydrofuran

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation to yield pure 3-methyltetrahydrofuran.

Expected Yield: 80-90% (based on analogous reactions).

Alkylating Agent in Williamson Ether Synthesis

The primary alkyl chloride moiety of this compound can be utilized for the formation of ethers through a Williamson ether synthesis. In this reaction, an alcohol is deprotonated to form an alkoxide, which then displaces the chloride from this compound in an Sₙ2 reaction. The hydroxyl group of this compound may need to be protected if the reacting alkoxide is a strong base to prevent self-condensation.

G cluster_0 Alkoxide Formation cluster_1 SN2 Reaction Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O-) Alkoxide (R-O-) Alcohol (R-OH)->Alkoxide (R-O-) + Base Product (R-O-CH2CH(CH3)CH2CH2OH) Product (R-O-CH2CH(CH3)CH2CH2OH) Alkoxide (R-O-)->Product (R-O-CH2CH(CH3)CH2CH2OH) + this compound

Caption: Williamson ether synthesis using this compound.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-methylbutan-1-ol

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.1 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium benzoxide.

  • Add this compound (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to obtain the desired ether.

Expected Yield: 70-85% (illustrative).

Plausible Synthesis of this compound

A potential synthetic route to this compound is the hydroboration-oxidation of 4-chloro-2-methyl-1-butene. This two-step procedure provides an anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.

G start 4-Chloro-2-methyl-1-butene step1 1. BH3-THF product This compound start->product Hydroboration-Oxidation step2 2. H2O2, NaOH

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloro-2-methyl-1-butene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add 4-chloro-2-methyl-1-butene (1.0 eq.) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃·THF solution (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not exceed 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 75-85% (illustrative).

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. The protocols outlined above, based on well-established synthetic transformations, demonstrate its potential for the synthesis of substituted tetrahydrofurans and as an alkylating agent for the formation of ethers. Further research is warranted to fully explore the synthetic utility of this bifunctional molecule and to develop specific applications in the fields of medicinal chemistry and materials science. Researchers are encouraged to use these notes as a foundation for the development of novel synthetic methodologies.

Application Notes and Protocols: Reactions of 4-Chloro-2-methylbutan-1-ol with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbutan-1-ol is a bifunctional molecule containing both a primary alcohol and a primary alkyl chloride. This unique structure allows for a variety of nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The presence of the hydroxyl group can influence the reactivity of the alkyl chloride, particularly in the presence of a base, leading to intramolecular cyclization. This document provides detailed protocols for the reaction of this compound with common nucleophiles, including intramolecular ether formation and intermolecular substitution with cyanide, azide, and ammonia. These reactions are fundamental in the synthesis of various heterocyclic compounds and functionalized alkanols, which are valuable intermediates in drug discovery and development.

Reaction Mechanisms

The primary reaction pathways for this compound with nucleophiles involve either an intramolecular SN2 reaction (Williamson Ether Synthesis) or an intermolecular SN2 reaction.

Intramolecular Nucleophilic Substitution (SNi)

In the presence of a base, the hydroxyl group of this compound is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion to yield a cyclic ether, 2,2-dimethyltetrahydrofuran. This reaction is an example of an intramolecular Williamson ether synthesis.[1][2][3][4][5] The reaction of the similar compound, 4-chloro-2-butanol, with aqueous sodium hydroxide is dominated by this type of intramolecular substitution (SNi), yielding 2-methyloxetane.[6][7]

Intermolecular Nucleophilic Substitution (SN2)

With external nucleophiles in the absence of a strong base to deprotonate the alcohol, or with nucleophiles that are significantly more reactive than the internal alkoxide, an intermolecular SN2 reaction can occur. In this pathway, the nucleophile directly displaces the chloride ion from the primary carbon, leading to the formation of a substituted 2-methylbutan-1-ol.

Experimental Protocols

Protocol 1: Intramolecular Cyclization to 2,2-Dimethyltetrahydrofuran

This protocol describes the synthesis of 2,2-dimethyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (10.0 g, 81.5 mmol) in 100 mL of anhydrous THF, add powdered sodium hydroxide (4.9 g, 122.3 mmol).

  • Heat the mixture to reflux (approximately 66 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the sodium chloride byproduct and any excess sodium hydroxide.

  • Wash the filter cake with a small amount of THF (2 x 20 mL).

  • Combine the filtrate and washes and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude 2,2-dimethyltetrahydrofuran by fractional distillation.

Logical Relationship for Intramolecular Cyclization

G Intramolecular Cyclization of this compound A This compound B Deprotonation (Base, e.g., NaOH) A->B C Alkoxide Intermediate B->C D Intramolecular SN2 Attack C->D E 2,2-Dimethyltetrahydrofuran D->E F Chloride Ion (Cl-) D->F Leaving Group

Caption: Intramolecular Williamson ether synthesis pathway.

Protocol 2: Synthesis of 5-Cyano-3-methylpentan-1-ol

This protocol details the nucleophilic substitution of the chloride with a cyanide group.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (5.0 g, 40.8 mmol) in 50 mL of ethanol.

  • Add sodium cyanide (2.5 g, 51.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be purified by column chromatography.

Protocol 3: Synthesis of 5-Azido-3-methylpentan-1-ol

This protocol outlines the substitution of the chloride with an azide group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (5.0 g, 40.8 mmol) in 50 mL of DMF.

  • Add sodium azide (3.2 g, 49.2 mmol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Cl stretch, appearance of N₃ stretch).

  • Cool the mixture, pour it into 150 mL of water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (3 x 30 mL) to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the product.

Protocol 4: Synthesis of 5-Amino-3-methylpentan-1-ol

This protocol describes the synthesis of the corresponding amino alcohol.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Rotary evaporator

Procedure:

  • Place this compound (5.0 g, 40.8 mmol) in a sealed pressure vessel.

  • Add 50 mL of a 1:1 mixture of ethanol and concentrated aqueous ammonia.

  • Heat the vessel to 100-120 °C for 24 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • The resulting residue can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Data Presentation

NucleophileProductSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaOH (intramolecular)2,2-DimethyltetrahydrofuranTHFReflux (~66)4-685-95
NaCN5-Cyano-3-methylpentan-1-olEthanolReflux (~78)12-1870-80
NaN₃5-Azido-3-methylpentan-1-olDMF80-908-1280-90
NH₃ (aqueous)5-Amino-3-methylpentan-1-olEthanol/Water100-1202450-60

Visualizations

General Experimental Workflow

G General Workflow for Nucleophilic Substitution A Reactant & Nucleophile in Solvent B Reaction at Specified Temperature A->B C Reaction Monitoring (TLC/GC) B->C D Work-up (Extraction/Filtration) C->D E Purification (Distillation/Chromatography) D->E F Product Characterization E->F

Caption: A generalized workflow for the described reactions.

Signaling Pathway of Nucleophilic Substitution

G Nucleophilic Substitution Pathways cluster_0 Intramolecular Pathway cluster_1 Intermolecular Pathway A This compound B Alkoxide A->B Base C 2,2-Dimethyl- tetrahydrofuran B->C SNi D This compound E Substituted Product D->E Nucleophile (e.g., CN-, N3-, NH3)

Caption: Comparison of intra- and intermolecular pathways.

References

Application Notes and Protocols for SN1/SN2 Reactions of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for conducting SN1 and SN2 reactions on the substrate 4-Chloro-2-methylbutan-1-ol. The protocols are designed to favor either the unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution pathway, leading to different substitution products. These methodologies are critical for professionals in organic synthesis and drug development for the controlled synthesis of specific chemical entities.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. The SN1 and SN2 pathways are two distinct mechanisms by which these reactions can occur. The choice of reaction conditions, particularly the solvent and nucleophile, plays a crucial role in directing the reaction towards a specific mechanism. This compound is a primary alkyl halide, which can undergo both SN1 and SN2 reactions, as well as an intramolecular SN2 reaction (Williamson ether synthesis) to form 2-methyltetrahydrofuran.[1][2][3][4][5] Understanding and controlling these pathways is essential for predictive and efficient synthesis.

Data Presentation

The following table summarizes the expected outcomes and conditions for the SN1 and SN2 reactions of this compound.

ParameterSN1 ReactionSN2 Reaction (Intermolecular)SN2 Reaction (Intramolecular)
Product 2-methylbutan-1,4-diol (and other solvolysis products)4-Azido-2-methylbutan-1-ol2-Methyltetrahydrofuran
Nucleophile Water (weak)Sodium Azide (strong)Intramolecular alkoxide (strong)
Solvent Polar Protic (e.g., Water, Formic Acid)Polar Aprotic (e.g., DMSO, Acetone)Polar Aprotic (e.g., THF)
Expected Yield ModerateHighHigh
Reaction Time Several hours to days1-3 hours1-2 hours
Temperature 50-100 °C50-80 °CReflux
Stereochemistry Racemization (if chiral center forms)Inversion of configurationInversion of configuration

Experimental Protocols

Protocol 1: SN1 Reaction - Solvolysis in Water

This protocol is designed to favor the SN1 pathway through the use of a weak nucleophile (water) and a polar protic solvent.

Materials:

  • This compound

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of deionized water.

  • Attach a reflux condenser and heat the mixture to 80-90°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (approximately 8-12 hours), cool the mixture to room temperature.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with 20 mL portions of dichloromethane in a separatory funnel.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to yield the product, 2-methylbutan-1,4-diol.

Protocol 2: SN2 Reaction (Intermolecular) - Synthesis of 4-Azido-2-methylbutan-1-ol

This protocol favors the SN2 pathway by employing a strong nucleophile (azide) in a polar aprotic solvent.[6][7][8]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g of this compound and 50 mL of DMSO.

  • Add 1.5 equivalents of sodium azide to the solution.

  • Heat the reaction mixture to 60°C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous mixture three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash twice with 20 mL of water and once with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 4-Azido-2-methylbutan-1-ol.

Protocol 3: SN2 Reaction (Intramolecular) - Synthesis of 2-Methyltetrahydrofuran

This protocol facilitates an intramolecular SN2 reaction, the Williamson ether synthesis, to form a cyclic ether.[1][2][3][4][5]

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.2 equivalents of sodium hydride in 30 mL of anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 5.0 g of this compound in 20 mL of anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with three 20 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain 2-methyltetrahydrofuran. Caution: Ethers can form explosive peroxides; handle with care.

Visualizations

SN1_Mechanism sub This compound carbocation Carbocation Intermediate sub->carbocation Slow, Rate-determining step (Leaving group departs) product Solvolysis Product (e.g., 2-methylbutan-1,4-diol) carbocation->product Fast (Nucleophilic attack by H₂O)

Caption: SN1 reaction mechanism of this compound.

SN2_Mechanism reactants This compound + Nu⁻ transition_state Transition State reactants->transition_state Concerted step product Substitution Product + Cl⁻ transition_state->product

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup drying Drying of Organic Layer workup->drying purification Purification (Solvent Removal/Distillation) drying->purification product Final Product purification->product

Caption: General experimental workflow for substitution reactions.

References

Application Note: 4-Chloro-2-methylbutan-1-ol as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core structure of a vast number of pharmaceuticals. The development of efficient and versatile synthetic routes to these molecules is a key focus of organic synthesis. 4-Chloro-2-methylbutan-1-ol is an attractive and readily available bifunctional precursor for the synthesis of valuable five-membered heterocyclic systems. Its structure, containing both a primary alcohol and a primary alkyl chloride, allows for selective and sequential reactions to build molecular complexity. This application note outlines protocols for the synthesis of 3-methyltetrahydrofuran and N-substituted 3-methylpyrrolidines, demonstrating the utility of this compound as a key building block.

1. Synthesis of 3-Methyltetrahydrofuran via Intramolecular Williamson Ether Synthesis

The presence of a hydroxyl group and a halide in the same molecule allows for a facile base-mediated intramolecular cyclization to form an ether. This intramolecular Williamson ether synthesis is an efficient method for preparing cyclic ethers like 3-methyltetrahydrofuran, a valuable solvent and synthetic intermediate. The reaction proceeds via deprotonation of the alcohol followed by an intramolecular SN2 attack of the resulting alkoxide on the carbon bearing the chlorine atom.

2. Synthesis of N-Aryl/Alkyl-3-methylpyrrolidines

Pyrrolidine rings are a ubiquitous feature in many biologically active compounds and approved drugs.[1][2] this compound can be converted into N-substituted 3-methylpyrrolidines in a two-step process. The first step involves the nucleophilic substitution of the chloride with a primary amine to form the intermediate N-substituted 4-amino-2-methylbutan-1-ol. The second step involves the activation of the terminal hydroxyl group, typically by conversion to a sulfonate ester (e.g., tosylate) or halide, followed by base-mediated intramolecular cyclization to furnish the desired pyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyltetrahydrofuran

This protocol describes the base-mediated cyclization of this compound.

Reaction Scheme:

  • Reactant: this compound

  • Reagent: Sodium Hydride (NaH)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Product: 3-Methyltetrahydrofuran

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound122.596.13 g0.05
Sodium Hydride (60% in oil)24.002.20 g0.055
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated NH4Cl (aq)-50 mL-
Diethyl Ether-150 mL-
Anhydrous MgSO4-As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 2.20 g, 0.055 mol).

  • Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (6.13 g, 0.05 mol) in 50 mL of anhydrous THF.

  • Add the solution of the chloroalcohol dropwise to the stirred NaH suspension at 0 °C over 30 minutes. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.

  • Filter the drying agent and carefully remove the solvent by rotary evaporation, followed by fractional distillation to yield pure 3-methyltetrahydrofuran.

Expected Yield: 75-85%.

Protocol 2: Synthesis of N-Benzyl-3-methylpyrrolidine

This protocol details a two-step synthesis of an N-substituted pyrrolidine.

Step 2A: Synthesis of 4-(Benzylamino)-2-methylbutan-1-ol

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound122.596.13 g0.05
Benzylamine107.1510.72 g0.10
Potassium Carbonate (K2CO3)138.2113.82 g0.10
Acetonitrile (MeCN)-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (6.13 g, 0.05 mol), benzylamine (10.72 g, 0.10 mol, 2 equivalents), and potassium carbonate (13.82 g, 0.10 mol) in 100 mL of acetonitrile.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.

  • Purify the crude residue by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the product.

Step 2B: Cyclization to N-Benzyl-3-methylpyrrolidine

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-(Benzylamino)-2-methylbutan-1-ol193.287.73 g0.04
Thionyl Chloride (SOCl2)118.975.71 g0.048
Dichloromethane (DCM), anhydrous-100 mL-
Triethylamine (Et3N)101.1912.14 g0.12

Procedure:

  • Dissolve the amino alcohol from Step 2A (7.73 g, 0.04 mol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add thionyl chloride (5.71 g, 0.048 mol, 1.2 equivalents) dropwise to the solution.

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and slowly add triethylamine (12.14 g, 0.12 mol, 3 equivalents) to basify the mixture and induce cyclization.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with 50 mL of water. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-3-methylpyrrolidine.

Expected Overall Yield: 60-70% over two steps.

Visualizations

G cluster_0 Synthesis of 3-Methyltetrahydrofuran start This compound alkoxide Sodium 4-chloro-2-methylbutan-1-olate (Intermediate) start->alkoxide  NaH, THF, 0°C product_THF 3-Methyltetrahydrofuran alkoxide->product_THF Intramolecular S_N2 Cyclization G cluster_1 Overall Workflow: Synthesis of N-Substituted Pyrrolidines start Start: This compound step1 Step 1: Amination (Primary Amine, Base) start->step1 intermediate Intermediate: 4-(Alkyl/Aryl-amino)-2-methylbutan-1-ol step1->intermediate step2 Step 2: OH Activation & Cyclization (e.g., SOCl2, then Base) intermediate->step2 product Product: N-Alkyl/Aryl-3-methylpyrrolidine step2->product

References

Application of 4-Chloro-2-methylbutan-1-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbutan-1-ol is a chiral halogenated alcohol that serves as a valuable building block in the synthesis of complex molecules, most notably as a precursor to a key intermediate in the industrial production of synthetic Vitamin E. Its bifunctional nature, possessing both a primary alcohol and a primary chloride, allows for sequential and selective chemical transformations, making it a versatile synthon in organic chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on its role in the synthesis of the Vitamin E side chain.

Application in Vitamin E Synthesis

The primary pharmaceutical application of this compound lies in its conversion to (S)-4-chloro-2-methyl-butanal. This chiral aldehyde is a critical intermediate for the construction of the isoprenoid side chain of Vitamin E (α-tocopherol). The synthesis involves the coupling of this side chain with a chroman ring system (specifically trimethylhydroquinone) to form the final Vitamin E molecule.

The overall synthetic pathway can be visualized as follows:

Vitamin_E_Synthesis cluster_side_chain Side Chain Synthesis cluster_chroman_ring Chroman Ring cluster_final_product Final Product This compound This compound S-4-chloro-2-methyl-butanal S-4-chloro-2-methyl-butanal This compound->S-4-chloro-2-methyl-butanal Oxidation Isoprenoid_Side_Chain Isoprenoid Side Chain S-4-chloro-2-methyl-butanal->Isoprenoid_Side_Chain Chain Elongation Vitamin_E Vitamin E (α-tocopherol) Isoprenoid_Side_Chain->Vitamin_E TMHQ Trimethylhydroquinone (TMHQ) TMHQ->Vitamin_E Condensation

Figure 1: Synthetic pathway to Vitamin E.

Experimental Protocols

Oxidation of this compound to (S)-4-chloro-2-methyl-butanal

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical step. Various oxidation protocols can be employed, with the choice often depending on the desired scale, selectivity, and environmental considerations. A common and effective method involves the use of pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Chromatography column

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude (S)-4-chloro-2-methyl-butanal can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
This compound122.591.0
Pyridinium chlorochromate (PCC)215.561.5
(S)-4-chloro-2-methyl-butanal120.58-
Synthesis of the Vitamin E Side Chain (Illustrative Example)

The chiral aldehyde, (S)-4-chloro-2-methyl-butanal, serves as a starting point for building the full C15 isoprenoid side chain of Vitamin E through a series of coupling reactions. A common strategy involves Grignard reactions with appropriate building blocks.

The logical workflow for the synthesis of the Vitamin E side chain starting from (S)-4-chloro-2-methyl-butanal is depicted below. This is a multi-step process involving the sequential addition of carbon units to build the full isoprenoid chain.

Side_Chain_Synthesis_Workflow Start (S)-4-chloro-2-methyl-butanal Step1 Grignard reaction with C5 synthon Start->Step1 Intermediate1 C9 Intermediate Step1->Intermediate1 Step2 Conversion of alcohol to leaving group Intermediate1->Step2 Intermediate2 Activated C9 Intermediate Step2->Intermediate2 Step3 Grignard reaction with C6 synthon Intermediate2->Step3 Final_Product C15 Isoprenoid Side Chain Step3->Final_Product

Figure 2: Workflow for Vitamin E side chain synthesis.

Other Potential Pharmaceutical Applications

While the synthesis of Vitamin E is the most prominent application, the versatile structure of this compound makes it a potential starting material for other chiral pharmaceutical intermediates. The primary alcohol can be converted to other functional groups, and the chloro- group can participate in nucleophilic substitution reactions. For instance, it could be a precursor for the synthesis of chiral 2-methyl-1,4-butanediol, a compound that can be used as a building block for various biologically active molecules.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application
This compound38300-73-1C₅H₁₁ClO122.59Precursor to (S)-4-chloro-2-methyl-butanal
(S)-4-chloro-2-methyl-butanalNot AssignedC₅H₉ClO120.58Intermediate for Vitamin E side chain synthesis

Conclusion

This compound is a valuable chiral building block with a specific and important application in the synthesis of Vitamin E. The protocols and data provided herein offer a guide for researchers and professionals in the pharmaceutical industry to utilize this compound effectively in their synthetic endeavors. Further research may uncover additional applications of this versatile molecule in the synthesis of other pharmaceutical intermediates.

Application Notes and Protocols for the Quantification of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-2-methylbutan-1-ol, a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs). The methodologies described herein are based on established analytical techniques for similar halogenated compounds and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and quality control.

Introduction

This compound is a chloroalkanol that may be present as an impurity in pharmaceutical manufacturing processes, particularly in syntheses involving chlorinated reagents or solvents. Due to its potential genotoxicity, it is crucial to have sensitive and reliable analytical methods for its quantification at trace levels in APIs and drug products. This document outlines a recommended approach using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds.

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation. The method involves the separation of the analyte from the sample matrix on a GC column followed by detection and quantification using a mass spectrometer.

Principle

A liquid sample containing the analyte is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a heated capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and precise quantification, especially at trace levels. The goal is to extract this compound from the API matrix and concentrate it while removing interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for APIs that are soluble in aqueous or polar solvents.

  • Dissolution: Accurately weigh approximately 100 mg of the API sample into a 15 mL glass centrifuge tube. Dissolve the sample in 5 mL of a suitable solvent (e.g., water, methanol, or a mixture thereof).

  • Internal Standard Spiking: Spike the sample solution with an appropriate internal standard (IS) to a final concentration of 1 µg/mL. A suitable IS would be a structurally similar compound not present in the sample, such as 3-chloro-1-butanol or a deuterated analog of the analyte.

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the tube.

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean glass vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is an alternative to LLE and can provide cleaner extracts.

  • Dissolution and Spiking: Prepare the sample solution and spike with an internal standard as described in steps 1 and 2 of the LLE protocol.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 3 mL of a suitable organic solvent (e.g., dichloromethane or acetone) into a clean collection tube.

  • Concentration and Analysis: Evaporate the eluate and prepare for GC-MS analysis as described in steps 7 and 8 of the LLE protocol.

GC-MS Method Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp 110 °C/min to 150 °C
Ramp 225 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions m/z (to be determined from the mass spectrum of a standard)
Dwell Time100 ms per ion

Note: The specific SIM ions should be selected based on the fragmentation pattern of this compound, which can be determined by injecting a standard solution in full scan mode.

Data Presentation and Quantitative Analysis

A calibration curve should be prepared using standard solutions of this compound at a minimum of five concentration levels. The concentration of the analyte in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Summary of Quantitative Data

The following table should be used to summarize the validation data for the analytical method.

Parameter Result
Linearity (r²) > 0.995
Range (µg/mL) e.g., 0.05 - 5.0
Limit of Detection (LOD) (µg/mL) e.g., 0.01
Limit of Quantification (LOQ) (µg/mL) e.g., 0.05
Precision (%RSD)
- Repeatability (n=6)< 15%
- Intermediate Precision (n=6)< 15%
Accuracy (% Recovery)
- Low Concentration80 - 120%
- Medium Concentration80 - 120%
- High Concentration80 - 120%
Specificity No interference observed at the retention time of the analyte

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample API Sample dissolve Dissolve in Solvent sample->dissolve spike Spike with Internal Standard dissolve->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract concentrate Evaporate & Concentrate extract->concentrate inject Inject into GC-MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: General workflow for the quantification of this compound.

Logical Relationship for Method Validation

method_validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Application Notes and Protocols for the Scale-Up Production of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-Chloro-2-methylbutan-1-ol, a key intermediate in various pharmaceutical and chemical syntheses. The document outlines a robust two-step synthetic route, detailing experimental protocols and critical scale-up considerations to ensure a safe, efficient, and reproducible manufacturing process.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the introduction of a 2-methyl-4-chlorobutyl moiety. Its bifunctional nature, possessing both a primary alcohol and a primary alkyl chloride, allows for sequential and selective reactions, making it a versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The controlled and scalable production of this intermediate is therefore of significant interest.

This document details a two-step synthetic pathway for the production of this compound, commencing with the ring-opening of 2-methylsuccinic anhydride followed by the reduction of the resulting carboxylic acid.

Synthesis Pathway Overview

The selected synthetic route is a two-step process designed for scalability and control.

Synthesis_Pathway Start 2-Methylsuccinic Anhydride Step1 Step 1: Ring-Opening with LiCl / HCl Start->Step1 Intermediate 4-Chloro-2-methylbutanoic Acid Step1->Intermediate Step2 Step 2: Reduction with LiAlH4 Intermediate->Step2 Product This compound Step2->Product

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methylbutanoic Acid

This procedure details the ring-opening of 2-methylsuccinic anhydride to yield the carboxylic acid intermediate.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (mol)
2-Methylsuccinic Anhydride4100-80-5114.1057.0 g0.50
Lithium Chloride (LiCl)7447-41-842.3921.2 g0.50
Concentrated HCl (37%)7647-01-036.4650 mL~0.60
Diethyl Ether60-29-774.12500 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylsuccinic anhydride (57.0 g, 0.50 mol) and lithium chloride (21.2 g, 0.50 mol).

  • Add 250 mL of diethyl ether to the flask.

  • Slowly add concentrated hydrochloric acid (50 mL) to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 200 mL of water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methylbutanoic acid.

  • The crude product can be purified by vacuum distillation.

Expected Yield: 75-85%

Step 2: Reduction of 4-Chloro-2-methylbutanoic Acid to this compound

This protocol describes the reduction of the carboxylic acid intermediate to the final product using lithium aluminum hydride (LAH).

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (mol)
4-Chloro-2-methylbutanoic Acid672305-40-7136.5854.6 g0.40
Lithium Aluminum Hydride (LAH)16853-85-337.9516.7 g0.44
Anhydrous Diethyl Ether60-29-774.12800 mL-
Sodium Sulfate, anhydrous7757-82-6142.04As needed-
Saturated aq. Sodium Sulfate--As needed-

Procedure:

  • Set up a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add lithium aluminum hydride (16.7 g, 0.44 mol) to 400 mL of anhydrous diethyl ether in the flask. Caution: LAH reacts violently with water. Ensure all glassware is scrupulously dry.

  • Cool the LAH suspension to 0 °C using an ice-water bath.

  • Dissolve 4-chloro-2-methylbutanoic acid (54.6 g, 0.40 mol) in 400 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture back to 0 °C.

  • Quenching (Fieser Workup): Cautiously and slowly add the following reagents sequentially while stirring vigorously:

    • 17 mL of water

    • 17 mL of 15% aqueous sodium hydroxide

    • 51 mL of water

  • A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for at least 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: 80-90%

Scale-Up Considerations

Scaling up the production of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Scale_Up cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Reduction cluster_2 General Considerations S1_Heat Heat Management (Exothermic Reaction) S1_Gas HCl Gas Off-gassing (Scrubber System) S1_Heat->S1_Gas S1_Material Material Compatibility (Corrosion Resistance) S2_LAH LAH Handling (Inert Atmosphere, Dry Conditions) S2_Exotherm Controlled Addition (Exotherm Control) S2_LAH->S2_Exotherm S2_Quench Quenching Procedure (Hydrogen Evolution) S2_Exotherm->S2_Quench S2_Filtration Filtration of Aluminum Salts (Solid Handling) S2_Quench->S2_Filtration Solvent Solvent Selection & Recovery Purification Purification Method (Distillation) Solvent->Purification Waste Waste Disposal Purification->Waste Safety Process Safety Management Waste->Safety

Figure 2: Key scale-up considerations for the two-step synthesis.
Heat Management

  • Step 1 (Ring-Opening): The initial addition of hydrochloric acid is exothermic. On a larger scale, this heat generation must be carefully controlled through the use of a jacketed reactor with an efficient cooling system. The rate of addition of HCl should be carefully regulated to maintain a safe operating temperature.

  • Step 2 (Reduction): The reaction of LAH with the carboxylic acid is highly exothermic.[1] A robust cooling system is critical. The addition of the carboxylic acid solution must be slow and controlled, with continuous monitoring of the internal temperature.[2] Runaway reactions are a significant hazard with LAH reductions.[1]

Reagent Handling and Safety
  • Hydrochloric Acid: Concentrated HCl is corrosive and releases toxic fumes.[3][4][5][6] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.[3][4][5][6] Ensure adequate ventilation and consider a scrubber system to neutralize HCl gas on a large scale.[5]

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas.[7][8][9][10][11] It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[7][8][9][10][11] All equipment must be thoroughly dried before use.[7][8][9][10][11]

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light.[12][13][14][15] Use in a well-ventilated area away from ignition sources.[13][14][16][15] Check for peroxides before use and consider using an inhibitor-containing grade for large-scale operations.

Process Control and Monitoring
  • On a larger scale, in-process controls (IPCs) such as temperature monitoring, pressure monitoring, and reaction sampling for analysis (e.g., by GC or HPLC) are essential to ensure the reaction is proceeding as expected and to detect any deviations from normal operating parameters.

Work-up and Purification
  • The quenching of the LAH reaction generates a large volume of aluminum salts. The filtration of these salts can be challenging on a large scale. The consistency of the precipitate can be managed by careful control of the quenching procedure.[17][18] The use of filter presses or centrifuges may be necessary for efficient solid-liquid separation.

  • Vacuum distillation is the recommended method for purifying the final product. The efficiency of the distillation column will be critical for achieving high purity on a larger scale.

Waste Management
  • The process generates acidic aqueous waste from Step 1 and aluminum-containing solid waste from Step 2. All waste streams must be neutralized and disposed of in accordance with local environmental regulations.

Conclusion

The described two-step synthesis of this compound provides a reliable and scalable route to this important chemical intermediate. Careful attention to the scale-up considerations outlined in these notes is crucial for the safe and efficient implementation of this process in a larger-scale manufacturing environment. Adherence to good manufacturing practices (GMP) and robust process safety management are paramount.

References

Application Notes and Protocols for the Use of 4-Chloro-2-methylbutan-1-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Chloro-2-methylbutan-1-ol as a versatile C5 building block in the synthesis of novel agrochemicals. Due to the absence of directly published instances of its use in commercial agrochemical synthesis, this document presents theoretical yet highly plausible synthetic routes. The protocols provided are based on well-established synthetic methodologies and are intended to serve as a foundational guide for researchers.

Introduction: this compound as a Bifunctional Synthon

This compound is a bifunctional molecule containing both a primary alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable precursor for introducing the 2-methylbutyl (isopentyl) moiety or functionalized derivatives thereof into various molecular scaffolds. The isobutyl and related branched alkyl groups are present in a number of biologically active compounds, and the strategic introduction of this lipophilic group can significantly influence the efficacy and selectivity of agrochemicals.

This document outlines three potential applications of this compound in the synthesis of agrochemical precursors:

  • Synthesis of (2-Methylbutoxy)aryl Ethers: As potential precursors for herbicides or fungicides via Williamson ether synthesis.

  • Synthesis of Isobutyl-Substituted Aromatics: As potential building blocks for herbicides and insecticides via Friedel-Crafts reactions.

  • Synthesis of N-(2-methylbutyl)-Substituted Heterocycles: Introducing the isobutyl side chain onto nitrogen-containing heterocycles, which are common in pesticides.

Proposed Application 1: Synthesis of (2-Methylbutoxy)aryl Ethers via Williamson Ether Synthesis

Aromatic ethers are a common structural motif in a variety of herbicides and fungicides. The Williamson ether synthesis is a robust and widely used method for the preparation of such compounds.[1][2] In this proposed application, the alkoxide of a phenolic compound, a common intermediate in agrochemical synthesis, is reacted with this compound to yield a (2-methylbutoxy)aryl ether. The primary alcohol on the starting material can be protected prior to the etherification or can be a site for further functionalization in subsequent synthetic steps.

Hypothetical Quantitative Data
EntryPhenolic SubstrateBaseSolventReaction Temp. (°C)Reaction Time (h)Proposed ProductExpected Yield (%)Expected Purity (%)
14-ChlorophenolNaHDMF8061-Chloro-4-(2-methylbutoxy)benzene85-95>98
22,4-DichlorophenolK₂CO₃AcetonitrileReflux122,4-Dichloro-1-(2-methylbutoxy)benzene80-90>97
34-NitrophenolCs₂CO₃AcetoneReflux81-(2-Methylbutoxy)-4-nitrobenzene90-98>98
Experimental Protocol: Synthesis of 1-Chloro-4-(2-methylbutoxy)benzene

Materials:

  • 4-Chlorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-chlorophenol.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add this compound (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-4-(2-methylbutoxy)benzene.

Visualization of the Synthetic Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Reactant1 4-Chlorophenol Step1 Deprotonation of Phenol Reactant1->Step1 Reactant2 This compound Step2 Nucleophilic Attack (SN2) Reactant2->Step2 Reagent1 NaH Reagent1->Step1 Reagent2 Anhydrous DMF Reagent2->Step1 Step1->Step2 Step3 Quenching & Extraction Step2->Step3 Step4 Purification Step3->Step4 Product 1-Chloro-4-(2-methylbutoxy)benzene Step4->Product

Caption: Workflow for the Williamson Ether Synthesis.

Proposed Application 2: Synthesis of Isobutyl-Substituted Aromatics via Friedel-Crafts Alkylation

The introduction of alkyl groups to aromatic rings is a fundamental transformation in the synthesis of many agrochemicals.[3][4] The Friedel-Crafts alkylation allows for the formation of a carbon-carbon bond between an aromatic ring and an alkyl halide in the presence of a Lewis acid catalyst.[5][6] this compound can be used as the alkylating agent, although rearrangement of the intermediate carbocation is possible and must be considered. The resulting isobutyl-substituted aromatic compounds can serve as key intermediates for a variety of pesticides.

Hypothetical Quantitative Data
EntryAromatic SubstrateLewis AcidSolventReaction Temp. (°C)Reaction Time (h)Proposed ProductExpected Yield (%)Expected Purity (%)
1BenzeneAlCl₃Benzene (excess)254Isobutylbenzene60-70>95
2TolueneFeCl₃Toluene (excess)306Cymene isomers55-65Mixture
3AnisoleBF₃·OEt₂Dichloromethane0-258Methoxyisobutylbenzene isomers65-75Mixture
Experimental Protocol: Synthesis of Isobutylbenzene

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a gas outlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap, add anhydrous benzene (used in excess as both reactant and solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise to the stirred benzene. Caution: The reaction is exothermic and releases HCl gas.

  • Once the addition is complete, add this compound (1.0 eq) dropwise to the mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation.

  • Purify the residue by fractional distillation to obtain isobutylbenzene.

Visualization of the Synthetic Workflow

Friedel_Crafts_Alkylation cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product Reactant1 Benzene Step2 Electrophilic Aromatic Substitution Reactant1->Step2 Reactant2 This compound Step1 Formation of Electrophile Reactant2->Step1 Catalyst AlCl₃ Catalyst->Step1 Step1->Step2 Step3 Hydrolysis & Extraction Step2->Step3 Step4 Purification Step3->Step4 Product Isobutylbenzene Step4->Product

Caption: Workflow for the Friedel-Crafts Alkylation.

Proposed Application 3: Synthesis of N-(2-methylbutyl)-Substituted Heterocycles

Heterocyclic compounds are a cornerstone of modern agrochemicals, with a vast number of commercial products containing at least one heterocyclic ring.[7][8] The introduction of an N-alkyl substituent can be crucial for tuning the biological activity and physicochemical properties of these molecules. This compound can serve as an alkylating agent for nitrogen-containing heterocycles, such as imidazoles, pyrazoles, or triazoles, which are prevalent in fungicides and herbicides.

Hypothetical Quantitative Data
EntryHeterocyclic SubstrateBaseSolventReaction Temp. (°C)Reaction Time (h)Proposed ProductExpected Yield (%)Expected Purity (%)
1ImidazoleK₂CO₃AcetonitrileReflux101-(2-Methylbutyl)-1H-imidazole75-85>97
2PyrazoleNaHTHF6081-(2-Methylbutyl)-1H-pyrazole80-90>98
31,2,4-TriazoleCs₂CO₃DMF90121-(2-Methylbutyl)-1H-1,2,4-triazole70-80>96
Experimental Protocol: Synthesis of 1-(2-Methylbutyl)-1H-imidazole

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-methylbutyl)-1H-imidazole.

Visualization of the Synthetic Pathway

Heterocycle_Alkylation cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Reactant1 Imidazole Step1 N-Alkylation Reactant1->Step1 Reactant2 This compound Reactant2->Step1 Base K₂CO₃ Base->Step1 Step2 Workup & Purification Step1->Step2 Product 1-(2-Methylbutyl)-1H-imidazole Step2->Product

Caption: Synthesis of an N-alkylated heterocycle.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its bifunctional nature allows for a range of synthetic transformations to introduce the isobutyl or functionalized isobutyl moieties into aromatic and heterocyclic scaffolds. The provided application notes and protocols offer a starting point for researchers to explore the potential of this versatile C5 synthon in the development of next-generation crop protection agents. Further research is warranted to fully elucidate its utility and to optimize the reaction conditions for specific target molecules.

References

Application Notes and Protocols: Reaction Kinetics of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the expected reaction kinetics of 4-Chloro-2-methylbutan-1-ol with various reagents, with a focus on its reaction with aqueous sodium hydroxide. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this note utilizes data from its close structural analog, 4-chloro-2-butanol, to predict its reactivity. The information is based on a comprehensive study by Pihlaja et al., which elucidates the competing reaction pathways of intramolecular substitution (SNi), bimolecular substitution (SN2), and 1,4-elimination.[1][2][3] This document offers quantitative data on product distribution, a detailed experimental protocol for kinetic analysis, and a visual representation of the reaction pathways.

Introduction

This compound is a halogenated alcohol of interest in organic synthesis and as a potential building block in drug development. Understanding its reaction kinetics with various reagents is crucial for optimizing reaction conditions, predicting product outcomes, and developing efficient synthetic routes. This chloroalkanol can undergo several competing reactions, primarily nucleophilic substitution and elimination, the rates of which are highly dependent on the reaction conditions and the nature of the reagents.

The primary reaction pathways for this compound in the presence of a base like sodium hydroxide are expected to be:

  • Intramolecular Nucleophilic Substitution (SNi): The hydroxyl group, upon deprotonation, acts as an internal nucleophile, displacing the chloride to form a cyclic ether, 3-methyltetrahydrofuran.

  • Bimolecular Nucleophilic Substitution (SN2): An external nucleophile, such as a hydroxide ion, attacks the carbon bearing the chlorine, leading to the formation of 2-methylbutane-1,4-diol.

  • 1,4-Elimination (E2): A base abstracts a proton from the hydroxyl group, and another base molecule abstracts a proton from the alpha-carbon, leading to fragmentation into smaller molecules.

This document provides a detailed analysis of these pathways based on the reactivity of the closely related 4-chloro-2-butanol.[1][2][3]

Quantitative Data Presentation

The following table summarizes the product distribution from the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide, as reported by Pihlaja et al.[1][2][3] This distribution provides an excellent model for the expected relative reaction rates for this compound under similar conditions.

Reaction PathwayProductPercentage of Total Reaction
Intramolecular Substitution (SNi)2-Methyloxetane (from 4-chloro-2-butanol)74%
Bimolecular Substitution (SN2)Butane-1,3-diol (from 4-chloro-2-butanol)12%
1,4-EliminationFragmentation Products11%
Total 97% (minor unidentified products may account for the remainder)

Table 1: Product distribution for the reaction of 4-chloro-2-butanol with aqueous NaOH, indicating the relative rates of competing pathways.[1][2][3]

The dominance of the intramolecular substitution pathway (74%) suggests that the formation of the cyclic ether is the most kinetically favored process for this type of substrate under basic conditions.[1][2][3]

Experimental Protocols

The following is a generalized experimental protocol for determining the reaction kinetics of this compound with aqueous sodium hydroxide, adapted from the methodology described for 4-chloro-2-butanol by Pihlaja et al.[1][2][3]

Objective: To determine the rate constants for the competing reactions of this compound with aqueous sodium hydroxide by monitoring the disappearance of the reactant and the formation of products over time using gas chromatography (GC).

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Internal standard (e.g., n-amyl alcohol)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Gas chromatograph with a suitable column (e.g., capillary column) and a flame ionization detector (FID)

  • Microsyringes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent if necessary.

    • Prepare a standard aqueous solution of sodium hydroxide (e.g., 1.0 M).

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • Place a known amount of the this compound and the internal standard into the thermostated reaction vessel.

    • Separately, bring the aqueous sodium hydroxide solution to the desired reaction temperature in a thermostated bath.

    • Allow both the reactant solution and the base solution to equilibrate at the desired temperature for at least one hour.

  • Initiation of Reaction and Sampling:

    • Rapidly add the pre-heated sodium hydroxide solution to the reaction vessel containing the this compound with vigorous stirring to ensure immediate and thorough mixing.

    • Start a timer immediately upon the addition of the base. This is time zero (t=0).

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of acid (e.g., dilute HCl) to neutralize the NaOH.

  • Sample Analysis:

    • Analyze the quenched aliquots by gas chromatography.

    • The GC method should be optimized to separate the reactant (this compound), the products (3-methyltetrahydrofuran, 2-methylbutane-1,4-diol, and any elimination products), and the internal standard.

    • Record the peak areas for each component.

  • Data Analysis:

    • Calculate the concentration of the reactant and products at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the overall reaction rate.

    • The rate of each competing reaction can be determined by plotting the concentration of each product versus time.

    • Assuming pseudo-first-order conditions (if NaOH is in large excess), the rate constants can be determined from the slope of the natural logarithm of the reactant concentration versus time.

Visualization of Reaction Pathways

The following diagram illustrates the competing reaction pathways of this compound when treated with a base such as sodium hydroxide.

Reaction_Pathways cluster_products Reaction Pathways reactant This compound alkoxide Alkoxide Intermediate reactant->alkoxide Deprotonation sn2_product Bimolecular Substitution (SN2) 2-Methylbutane-1,4-diol reactant->sn2_product k_SN2 (slower) sni_product Intramolecular Substitution (SNi) 3-Methyltetrahydrofuran alkoxide->sni_product k_SNi (fastest) e2_product 1,4-Elimination (E2) Fragmentation Products alkoxide->e2_product k_E2 (slowest) base1 NaOH base2 NaOH base3 NaOH

References

Troubleshooting & Optimization

common side products in the synthesis of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylbutan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Prins reaction of isobutylene with formaldehyde in the presence of a chlorine source.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup and purification.- Increase reaction time or temperature, monitoring for side product formation. - Optimize temperature based on experimental protocol; too high can favor elimination. - Control stoichiometry, especially the molar ratio of formaldehyde to isobutylene. - Ensure efficient extraction and careful distillation.
High Levels of 4,4-dimethyl-1,3-dioxane An excess of formaldehyde is often the primary cause.[1]- Use a stoichiometric or slight excess of isobutylene relative to formaldehyde. - Control the rate of formaldehyde addition to the reaction mixture.
Presence of Unsaturated Alcohols Elimination of a proton from the carbocation intermediate is a common side reaction in Prins condensations.[2] This is often favored by higher reaction temperatures.- Lower the reaction temperature to favor nucleophilic addition over elimination. - Choose a less acidic catalyst or a lower catalyst concentration if possible.
Formation of 3-methyl-1,3-butanediol Presence of water in the reaction mixture, which can act as a nucleophile.[1]- Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Isoprene Detected in Product Mixture Dehydration of unsaturated alcohol side products (e.g., 3-methyl-3-buten-1-ol).[2]- Maintain a lower reaction temperature to prevent dehydration. - Use a milder acidic catalyst.
Formation of Polymeric Byproducts High concentration of reactants or catalyst, or elevated temperatures can lead to polymerization of isobutylene or formaldehyde.- Dilute the reaction mixture. - Control the temperature carefully. - Add reactants portion-wise to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are formed through competing reaction pathways of the Prins reaction. These include:

  • 4,4-dimethyl-1,3-dioxane: Results from the reaction of the intermediate carbocation with another molecule of formaldehyde.[1]

  • Unsaturated Alcohols (e.g., 3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol): Formed via elimination of a proton from the carbocation intermediate.[2]

  • 3-methyl-1,3-butanediol: Arises when water is present in the reaction and acts as a nucleophile.[1]

  • Isoprene: Can be formed by the subsequent dehydration of the unsaturated alcohol byproducts.[2]

  • Dihydropyrans: Cyclization products that can also be observed.[2]

Q2: How can I minimize the formation of 4,4-dimethyl-1,3-dioxane?

A2: The formation of this dioxane is favored by an excess of formaldehyde. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using isobutylene in a slight molar excess relative to formaldehyde is recommended.

Q3: What is the role of the acid catalyst in this synthesis, and how does it affect side product formation?

A3: The acid catalyst is essential for activating the formaldehyde to generate the electrophilic species that reacts with isobutylene. However, the strength and concentration of the acid can significantly influence the product distribution. Stronger acids and higher temperatures tend to promote elimination reactions, leading to the formation of unsaturated alcohols and subsequently isoprene.

Q4: What is a typical experimental protocol for the synthesis of this compound?

A4: A general procedure involves the reaction of isobutylene or a suitable precursor (like tert-butanol which can dehydrate in-situ) with a source of formaldehyde (such as paraformaldehyde or formalin) in a suitable solvent, in the presence of a source of hydrogen chloride (like gaseous HCl or concentrated hydrochloric acid).

Detailed Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, gas inlet, and a condenser is charged with a solvent (e.g., a chlorinated hydrocarbon).

  • Reactant Addition: Isobutylene is bubbled through the cooled solvent, or tert-butanol is added. Paraformaldehyde is then added.

  • Catalyst Addition: Anhydrous hydrogen chloride gas is bubbled through the reaction mixture, or concentrated hydrochloric acid is added dropwise while maintaining a low temperature (typically between 0 and 10 °C).

  • Reaction: The mixture is stirred at a controlled temperature for a specified period. Reaction progress can be monitored by techniques like GC-MS.

  • Workup: The reaction is quenched with a cold aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to isolate this compound.

Q5: How can I effectively separate this compound from the common side products?

A5: Fractional distillation under reduced pressure is the most common method for purification. The boiling points of the main product and the primary side products are sufficiently different to allow for separation. For instance, 4,4-dimethyl-1,3-dioxane has a lower boiling point than this compound. High-performance liquid chromatography (HPLC) can also be employed for purification, especially on a smaller scale or for achieving very high purity.

Visualization of Reaction Pathways

The following diagram illustrates the key reaction pathways in the synthesis of this compound and the formation of common side products.

SynthesisPathways Isobutylene Isobutylene Carbocation Tertiary Carbocation Intermediate Isobutylene->Carbocation + Formaldehyde, H⁺ Formaldehyde Formaldehyde Formaldehyde->Carbocation HCl H⁺, Cl⁻ H2O H₂O (impurity) MainProduct This compound (Desired Product) Carbocation->MainProduct + Cl⁻ Dioxane 4,4-dimethyl-1,3-dioxane Carbocation->Dioxane + Formaldehyde UnsaturatedAlcohol Unsaturated Alcohols Carbocation->UnsaturatedAlcohol - H⁺ Diol 3-methyl-1,3-butanediol Carbocation->Diol + H₂O Isoprene Isoprene UnsaturatedAlcohol->Isoprene - H₂O

Caption: Reaction scheme for the synthesis of this compound and major side products.

References

optimizing reaction conditions for 4-Chloro-2-methylbutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Chloro-2-methylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the selective monochlorination of a suitable precursor, such as 2-methyl-1,4-butanediol, using a chlorinating agent like concentrated hydrochloric acid. Another potential route is the ring-opening of 3-methyloxetane with a chloride source.

Q2: What are the primary safety precautions to consider during this synthesis?

A2: Concentrated hydrochloric acid is corrosive and releases toxic fumes. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial.

Q3: What are the expected side products in this reaction?

A3: Common side products can include the dichlorinated species (1,4-dichloro-2-methylbutane), unreacted starting diol, and potentially ether byproducts formed through intermolecular dehydration, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Aliquots of the reaction mixture can be taken at regular intervals, worked up, and analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What is the typical yield for this synthesis?

A5: The yield can vary significantly based on the reaction conditions. With optimized conditions, yields in the range of 60-80% can be expected.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient acid concentration or amount.2. Reaction temperature is too low.3. Short reaction time.4. Poor quality of starting material.1. Use concentrated hydrochloric acid (e.g., 37%). Ensure the correct stoichiometric ratio is used.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC.4. Verify the purity of the 2-methyl-1,4-butanediol by techniques like NMR or GC-MS.
Formation of Significant Dichlorinated Byproduct 1. Excess of the chlorinating agent.2. High reaction temperature.3. Prolonged reaction time.1. Use a controlled stoichiometry of the chlorinating agent. A slight excess of the diol can favor monochlorination.2. Maintain a lower reaction temperature.3. Monitor the reaction closely and stop it once the desired product is maximized.
Presence of Unreacted Starting Material 1. Insufficient chlorinating agent.2. Reaction not driven to completion (low temperature or short time).1. Increase the amount of the chlorinating agent slightly.2. Increase the reaction temperature or extend the reaction time.
Formation of Dark-Colored Impurities 1. Decomposition of starting material or product at high temperatures.2. Presence of impurities in the starting diol.1. Maintain a controlled and moderate reaction temperature.2. Purify the starting 2-methyl-1,4-butanediol before use if impurities are suspected.[1]
Difficulties in Product Isolation/Purification 1. Incomplete neutralization of acid.2. Emulsion formation during aqueous workup.3. Co-distillation with impurities.1. Ensure complete neutralization with a base (e.g., sodium bicarbonate solution) before extraction.2. Add brine (saturated NaCl solution) to break up emulsions.3. Perform careful fractional distillation under reduced pressure.

Experimental Protocols

Synthesis of this compound from 2-Methyl-1,4-butanediol

This protocol describes a plausible method for the selective monochlorination of 2-methyl-1,4-butanediol.

Materials:

  • 2-Methyl-1,4-butanediol

  • Concentrated Hydrochloric Acid (37%)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,4-butanediol (1.0 eq). Cool the flask in an ice bath.

  • Addition of HCl: Slowly add concentrated hydrochloric acid (1.1 eq) to the cooled and stirring solution of the diol.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a controlled temperature (e.g., 50-60 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Dilute the mixture with water and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Methyl-1,4-butanediol add_hcl Add conc. HCl (1.1 eq) at 0°C start->add_hcl react Heat at 50-60°C & Monitor add_hcl->react workup Aqueous Workup & Extraction react->workup wash Wash with NaHCO3, H2O, Brine workup->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Product: this compound distill->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_sm_issues Unreacted Starting Material cluster_sp_issues Side Products start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm check_side_products Check for Side Products (TLC/GC/MS) start->check_side_products sm_present Significant SM Present check_sm->sm_present dichloro Dichlorinated Product check_side_products->dichloro ether Ether Byproduct check_side_products->ether increase_temp Increase Temperature sm_present->increase_temp increase_time Increase Reaction Time sm_present->increase_time increase_hcl Increase HCl Stoichiometry sm_present->increase_hcl decrease_hcl Decrease HCl Stoichiometry dichloro->decrease_hcl decrease_temp Decrease Temperature dichloro->decrease_temp ether->decrease_temp

References

Technical Support Center: Purification of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Chloro-2-methylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenges in purifying this compound often stem from the presence of structurally similar impurities, its potential for thermal degradation, and its reactivity under certain conditions. Common impurities may include starting materials, regioisomers (e.g., 3-chloro-2-methylbutan-1-ol), and byproducts from elimination or substitution reactions.

Q2: What are the expected physical properties of this compound?

While specific experimental data is limited for this exact compound, based on its structure, it is expected to be a liquid at room temperature with a relatively high boiling point. Its solubility is likely to be moderate in water and good in common organic solvents.

PropertyEstimated Value
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Boiling PointEstimated to be in the range of 160-180 °C at atmospheric pressure
AppearanceLikely a colorless to pale yellow liquid

Q3: Can this compound undergo degradation during purification?

Yes, prolonged heating, especially in the presence of acidic or basic impurities, can lead to degradation. The primary degradation pathways are likely to be elimination reactions (to form alkenes) and intramolecular cyclization to form a substituted tetrahydrofuran.

Troubleshooting Guides

Problem 1: Incomplete separation of impurities during distillation.

Possible Causes:

  • Close Boiling Points: The impurities may have boiling points very close to that of this compound.

  • Azeotrope Formation: The product may form an azeotrope with one or more impurities or the solvent.

  • Inefficient Distillation Setup: The distillation column may not have enough theoretical plates for effective separation.

Solutions:

  • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).

  • Vacuum Distillation: Reducing the pressure will lower the boiling points and can sometimes improve the separation of components with close boiling points. It also minimizes the risk of thermal degradation.

  • Alternative Purification Methods: If distillation is ineffective, consider preparative gas chromatography (GC) or column chromatography on silica gel.

Problem 2: Low yield after purification.

Possible Causes:

  • Thermal Decomposition: As mentioned, the compound may be degrading at the temperatures used for distillation.

  • Loss during Work-up: The compound may be partially lost during aqueous washes if it has some water solubility.

  • Adsorption on Stationary Phase: During column chromatography, the polar alcohol and chloro groups can lead to strong adsorption on silica gel, resulting in poor recovery.

Solutions:

  • Optimize Distillation Conditions: Use vacuum distillation to reduce the temperature required. Ensure the heating mantle is set to the lowest effective temperature.

  • Minimize Aqueous Contact: If performing a liquid-liquid extraction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product.

  • Chromatography Optimization:

    • Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent system.

    • Consider using a less polar stationary phase like alumina.

    • A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation and recovery.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for purifying this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed and lubricated for vacuum.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Slowly apply vacuum to the system, aiming for a pressure where the product will boil at a temperature between 80-120 °C.

  • Begin heating the flask gently.

  • Collect and discard the initial low-boiling fraction.

  • Carefully collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the recorded pressure.

  • Monitor the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive peroxides.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation analysis1 Purity Analysis (GC/NMR) distillation->analysis1 pure_product Pure Product (>95%) analysis1->pure_product Purity OK impure_fraction Impure Fraction analysis1->impure_fraction Purity Not OK chromatography Column Chromatography impure_fraction->chromatography analysis2 Purity Analysis (GC/NMR) chromatography->analysis2 final_product Final Pure Product analysis2->final_product

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Low Purification Yield start Low Yield Observed check_temp Was Distillation Temperature High? start->check_temp yes_temp no_temp no_temp check_temp->no_temp use_vacuum Implement Vacuum Distillation yes_temp->use_vacuum Yes check_workup Were Aqueous Washes Performed? no_temp->check_workup yes_workup no_workup no_workup check_workup->no_workup salt_out Saturate Aqueous Layer with Salt yes_workup->salt_out Yes check_chrom Was Column Chromatography Used? no_workup->check_chrom yes_chrom modify_chrom Deactivate Silica/Use Alumina yes_chrom->modify_chrom Yes

Caption: A decision tree for troubleshooting low yields in purification.

troubleshooting guide for reactions involving 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-Chloro-2-methylbutan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Intramolecular Williamson Ether Synthesis (Cyclization to 2-Methyltetrahydrofuran)

Question 1: My reaction to form 2-methyltetrahydrofuran from this compound is showing low to no product yield. What are the possible causes and how can I improve it?

Answer:

Low or no yield in the intramolecular cyclization of this compound is a common issue. The primary reaction is an intramolecular SN2 reaction, which can be influenced by several factors. A study on the analogous compound, 4-chloro-2-butanol, showed that with a strong base, intramolecular substitution is the dominant reaction pathway (74%).[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Base The alkoxide needs to be formed for the intramolecular reaction to proceed. Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, KH) is used.
Incorrect Solvent Polar aprotic solvents like THF or DMF are generally preferred for Williamson ether synthesis as they solvate the cation of the base without solvating the alkoxide, thus increasing its nucleophilicity.[2]
Low Reaction Temperature While the reaction can proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor the reaction for the formation of side products at higher temperatures.
Water Contamination Water will quench the strong base and the alkoxide intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.
Competing Intermolecular Reaction If the concentration of the starting material is too high, intermolecular reaction to form a linear ether dimer can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions will favor the intramolecular pathway.
Competing Elimination Reaction Although typically a minor pathway for primary halides, using a bulky or sterically hindered base could favor elimination (E2) to form an unsaturated alcohol. Use a non-bulky base like sodium hydride.

A general troubleshooting workflow for this reaction is illustrated below:

Low_Yield_Troubleshooting start Low or No Product Yield check_base Check Base: - Strength (NaH, KH) - Equivalents (≥1) start->check_base check_solvent Check Solvent: - Anhydrous? - Polar Aprotic (THF, DMF)? start->check_solvent check_conditions Check Reaction Conditions: - Temperature (gentle heating?) - Concentration (high dilution?) start->check_conditions check_purity Check Starting Material Purity: - Presence of water or other impurities? start->check_purity solution_base Solution: - Use fresh, strong base - Ensure accurate measurement check_base->solution_base solution_solvent Solution: - Use anhydrous solvent - Switch to a more suitable solvent check_solvent->solution_solvent solution_conditions Solution: - Optimize temperature - Perform reaction at high dilution check_conditions->solution_conditions solution_purity Solution: - Purify starting material - Dry reagents and solvents check_purity->solution_purity Grignard_Protection_Workflow start This compound protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect grignard_formation Form Grignard Reagent (Mg, anhydrous ether) protect->grignard_formation reaction React with Electrophile (e.g., Aldehyde, Ketone) grignard_formation->reaction deprotect Deprotect (e.g., TBAF or H3O+) reaction->deprotect product Final Product deprotect->product

References

Technical Support Center: Synthesis of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the Grignard reaction between 3-chloro-2-methyl-1-propene and formaldehyde.

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure of a Grignard reaction to initiate is a common issue. Several factors can contribute to this problem.

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, preferably by flame-drying under an inert atmosphere (Nitrogen or Argon) and cooled before use. Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[1][2]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer on their surface that prevents the reaction from starting.

    • Activation: Crush the magnesium turnings gently in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to the reaction flask; the disappearance of the purple color indicates activation.[2] Another method is to add a small amount of 1,2-dibromoethane to the magnesium suspension.

  • Purity of the Alkyl Halide: The starting material, 3-chloro-2-methyl-1-propene, should be pure and dry. Impurities can inhibit the reaction.

Q2: The yield of my Grignard reaction is consistently low. How can I improve it?

A2: Low yields can result from several factors, including side reactions and suboptimal reaction conditions.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer (2,5-dimethyl-1,5-hexadiene). This is more prevalent with allylic halides. To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Reaction with Formaldehyde: Formaldehyde can undergo self-polymerization (to form paraformaldehyde) or the Cannizzaro reaction in the presence of a strong base like a Grignard reagent. Use freshly prepared, monomeric formaldehyde, which can be generated by heating paraformaldehyde.

  • Reaction Conditions:

    • Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during the addition of the alkyl halide. For the subsequent reaction with formaldehyde, lower temperatures (e.g., 0 °C) are often preferred to control the reaction rate and minimize side reactions.

    • Solvent: While both diethyl ether and THF can be used, THF is often preferred as it can help to stabilize the Grignard reagent.[2]

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: Besides the Wurtz coupling product, other side reactions can lead to impurities.

  • Isomerization: Allylic Grignard reagents can exist in equilibrium with their isomeric forms. This can lead to the formation of regioisomeric alcohol products upon reaction with formaldehyde. Maintaining a lower reaction temperature can sometimes favor the desired isomer.

  • Over-addition to Formaldehyde: While less common with formaldehyde compared to other aldehydes and ketones, it is still possible for the initial alcohol product to be deprotonated by the Grignard reagent, leading to further reactions. Ensure slow addition of the Grignard reagent to an excess of formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the Grignard reaction. This involves the reaction of the Grignard reagent prepared from 3-chloro-2-methyl-1-propene and magnesium with formaldehyde.[3] This reaction adds a -CH2OH group to the less substituted carbon of the double bond.

Q2: How can I purify the final product, this compound?

A2: Purification is typically achieved through distillation under reduced pressure. Before distillation, the reaction mixture is usually worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like diethyl ether. The combined organic layers are then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial:

  • Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All operations should be carried out under an inert atmosphere and in anhydrous conditions.

  • Diethyl Ether and THF: These solvents are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • 3-Chloro-2-methyl-1-propene: This is a flammable and toxic liquid. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat).[4]

  • Formaldehyde: Formaldehyde is a suspected carcinogen and a skin and respiratory irritant. Handle it in a fume hood.

Experimental Protocols

General Protocol for the Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • 3-chloro-2-methyl-1-propene

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-chloro-2-methyl-1-propene in the anhydrous solvent.

    • Add a small amount of the alkyl halide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, depolymerize paraformaldehyde by heating it gently under an inert atmosphere. The gaseous formaldehyde can be bubbled directly into the Grignard solution, or it can be dissolved in the anhydrous solvent and added to the Grignard reagent at 0 °C.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the formaldehyde solution or bubble the gaseous formaldehyde through the Grignard solution with vigorous stirring.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation.

Data Presentation

Currently, there is no specific quantitative data available in the searched literature to compare yields under different conditions for this particular synthesis. Researchers are encouraged to maintain detailed records of their experiments to build a data table for optimizing the reaction. A suggested table format is provided below.

Table 1: Optimization of this compound Synthesis

EntrySolventTemperature (°C) for Grignard FormationTemperature (°C) for Formaldehyde AdditionMolar Ratio (Alkyl Halide:Mg:Formaldehyde)Yield (%)Purity (%)
1
2
3

Visualizations

Synthesis_Troubleshooting start Synthesis of this compound low_yield Low Yield start->low_yield no_reaction No Reaction start->no_reaction side_products Significant Side Products start->side_products success Successful Synthesis (High Yield and Purity) start->success optimize_conditions Optimize Reaction Conditions: - Control temperature - Slow addition of reagents low_yield->optimize_conditions Issue minimize_wurtz Minimize Wurtz Coupling: - Slow addition of alkyl halide low_yield->minimize_wurtz Issue fresh_formaldehyde Use Monomeric Formaldehyde: - Depolymerize paraformaldehyde low_yield->fresh_formaldehyde Issue wet_reagents Check for Moisture: - Dry glassware thoroughly - Use anhydrous solvents no_reaction->wet_reagents Issue inactive_mg Activate Magnesium: - Crush turnings - Use iodine or 1,2-dibromoethane no_reaction->inactive_mg Issue impure_halide Purify Starting Material: - Distill 3-chloro-2-methyl-1-propene no_reaction->impure_halide Issue control_isomerization Control Isomerization: - Lower reaction temperature side_products->control_isomerization Issue prevent_overaddition Prevent Over-addition: - Use excess formaldehyde - Slow Grignard addition side_products->prevent_overaddition Issue wet_reagents->start Solution inactive_mg->start Solution impure_halide->start Solution optimize_conditions->success Improved Outcome minimize_wurtz->success Improved Outcome fresh_formaldehyde->success Improved Outcome control_isomerization->success Improved Outcome prevent_overaddition->success Improved Outcome

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 3-Chloro-2-methyl-1-propene + Mg grignard 3-Chloro-2-methyl-1-propenylmagnesium chloride (Grignard Reagent) start->grignard in Ether/THF intermediate Intermediate Alkoxide grignard->intermediate + wurtz Wurtz Coupling Product: 2,5-Dimethyl-1,5-hexadiene grignard->wurtz reacts with 3-chloro-2-methyl-1-propene isomer Isomeric Alcohol Product grignard->isomer Isomerization then reaction with CH2O formaldehyde Formaldehyde (CH2O) formaldehyde->intermediate product This compound intermediate->product Acidic Workup (e.g., NH4Cl)

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Purification of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2-methylbutan-1-ol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, focusing on the two primary methods: fractional distillation and flash column chromatography.

Fractional Distillation Troubleshooting

Fractional distillation is a common method for purifying this compound, especially for removing impurities with significantly different boiling points. For heat-sensitive compounds like haloalcohols, distillation under reduced pressure is often preferred to prevent decomposition.

Logical Workflow for Fractional Distillation Troubleshooting

start Problem Encountered During Distillation no_distillate No distillate collecting start->no_distillate slow_distillation Distillation is very slow start->slow_distillation impure_distillate Collected distillate is impure start->impure_distillate low_yield Low yield of purified product start->low_yield check_temp Is the heating temperature adequate? no_distillate->check_temp check_vacuum Is the vacuum pressure stable and low enough? no_distillate->check_vacuum slow_distillation->check_temp slow_distillation->check_vacuum check_column Is the fractionating column flooded or channeling? impure_distillate->check_column check_bp Was the correct boiling point fraction collected? impure_distillate->check_bp check_fractions Were fractions collectedtoo broadly? low_yield->check_fractions check_residue Is there significant residue in the distillation pot? low_yield->check_residue increase_temp Increase heating mantle temperature gradually. check_temp->increase_temp No check_leaks Are there leaks in the system? check_vacuum->check_leaks Yes improve_vacuum Check pump and seal joints. Use a more powerful pump if necessary. check_vacuum->improve_vacuum No seal_joints Re-grease and check all joints for a proper seal. check_leaks->seal_joints Yes adjust_heating Reduce heating rate to prevent flooding. Ensure proper column insulation. check_column->adjust_heating Yes re_distill Re-distill, collecting a narrower boiling point range. check_bp->re_distill No check_fractions->re_distill Yes characterize_residue Analyze residue for product (e.g., by GC-MS). Consider alternative purification if decomposition occurred. check_residue->characterize_residue Yes

Caption: Troubleshooting workflow for fractional distillation.

Problem Potential Cause Recommended Solution
No distillate is collecting at the expected temperature. 1. Inadequate Heating: The temperature of the heating mantle is too low to bring the compound to its boiling point at the given pressure. 2. Vacuum Leak: A leak in the system is preventing the pressure from being low enough to achieve the desired boiling point. 3. Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser.1. Gradually increase the heating mantle temperature. Ensure the distillation flask is properly insulated. 2. Check all glass joints for proper sealing. Re-apply vacuum grease if necessary. Ensure the vacuum pump is functioning correctly. 3. Adjust the thermometer so that the top of the bulb is level with the bottom of the sidearm leading to the condenser.
The distillation rate is very slow. 1. Insufficient Heating: Similar to the above, the heating rate may be too low to maintain a steady distillation. 2. Poor Insulation: The distillation column and head are losing too much heat to the surroundings.1. Cautiously increase the heating mantle temperature. 2. Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
The collected distillate is impure (confirmed by GC-MS). 1. Inefficient Fractionation: The fractionating column is not providing enough theoretical plates for a clean separation of compounds with close boiling points. 2. Distillation Rate Too Fast: A high distillation rate does not allow for proper equilibrium to be established in the column. 3. Column Flooding: Excessive heating can cause the column to flood, carrying less volatile components over with the distillate.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to ensure a slow and steady collection of distillate (a rate of 1-2 drops per second is often recommended). 3. Decrease the heating to allow the flooded liquid to return to the distillation pot, then resume heating at a lower rate.
A low yield of the purified product is obtained. 1. Premature termination of distillation: The distillation was stopped before all of the product was collected. 2. Product decomposition: The distillation temperature was too high, causing the product to decompose. 3. Significant holdup in the apparatus: A considerable amount of the product remains condensed on the surfaces of the column and condenser.1. Monitor the temperature at the distillation head. Continue collecting the fraction as long as the temperature remains stable at the product's boiling point. 2. Use a lower pressure (better vacuum) to decrease the boiling point. Ensure the heating bath temperature is not excessively high. 3. Allow the apparatus to cool completely and rinse the column and condenser with a small amount of a volatile solvent to recover the adhered product. This rinse can be carefully evaporated to isolate the remaining product.
Flash Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating this compound from impurities with different polarities.

Experimental Workflow for Flash Column Chromatography

start Start tlc Develop a TLC method to separate the mixture. start->tlc pack_column Pack the column with silica gel using the chosen eluent. tlc->pack_column load_sample Load the crude sample onto the column. pack_column->load_sample elute Elute the column with the solvent system. load_sample->elute collect_fractions Collect fractions. elute->collect_fractions analyze_fractions Analyze fractions by TLC. collect_fractions->analyze_fractions combine_pure Combine pure fractions. analyze_fractions->combine_pure evaporate Evaporate the solvent. combine_pure->evaporate end Obtain Purified Product evaporate->end

Caption: General workflow for purification by flash column chromatography.

Problem Potential Cause Recommended Solution
Poor separation of the desired product from an impurity. 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor resolution on the column. 2. Column Overloading: Too much sample has been loaded onto the column for its size. 3. Cracked or Channeled Column Bed: The silica gel bed is not uniform, allowing the sample to pass through without proper separation.1. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. A less polar solvent system will generally improve separation. 2. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased. 3. Repack the column carefully, ensuring the silica gel is evenly slurried and settled. Apply a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
The product is eluting too quickly (high Rf). Solvent system is too polar. Decrease the proportion of the polar solvent in your eluent system. For example, if using 20% ethyl acetate in hexanes, try 10% or 15%.
The product is not eluting from the column (low Rf). Solvent system is not polar enough. Gradually increase the polarity of the eluent. This can be done in a stepwise or gradient fashion. For example, start with 10% ethyl acetate in hexanes and gradually increase to 20% or 30%.
Streaking or tailing of the compound on the column/TLC. 1. Compound is acidic or basic: The compound may be interacting strongly with the slightly acidic silica gel. 2. Sample is not fully dissolved: The sample did not completely dissolve in the loading solvent.1. Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. 2. Ensure the sample is fully dissolved before loading. If the compound is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. If prepared via a Grignard reaction using 3-chloro-2-methylpropylmagnesium chloride and paraformaldehyde, common impurities may include:

  • Unreacted starting materials: Such as 3-chloro-2-methyl-1-propene.

  • Isomeric starting materials: Commercial 3-chloro-2-methyl-1-propene can contain its isomer, 1-chloro-2-methylpropene.[1]

  • Formal acetal byproduct: Bis(4-chloro-2-methylbutoxy)methane, a high-boiling impurity.

  • Wurtz coupling products: From the reaction of the Grignard reagent with unreacted alkyl halide.

Q2: What are the boiling points of this compound and its potential impurities?

A2: The following table summarizes the known and estimated boiling points. It is often advantageous to perform distillations under reduced pressure to lower the boiling points and prevent decomposition.

Compound Boiling Point (°C) Pressure (mmHg) Notes
1-Chloro-2-methylpropene (Isomeric Impurity)68760-
3-Chloro-2-methyl-1-propene (Starting Material)71-72760-
This compound (Product) Est. 80-9015Estimated based on similar compounds like 4-chloro-1-butanol (84-85 °C at 16 mmHg).[2]
4-Chloro-2-methyl-2-butanol (Isomer)178.6760[3]
Bis(4-chloro-2-methylbutoxy)methane (Acetal Byproduct)Significantly Higher-Expected to have a much higher boiling point than the desired product.

Q3: Can I use simple distillation instead of fractional distillation?

A3: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 25 °C.[4] If your crude product contains impurities with boiling points close to that of this compound, fractional distillation will be necessary to achieve high purity.[5]

Q4: My compound seems to be decomposing during distillation, even under vacuum. What can I do?

A4: If decomposition is observed (e.g., darkening of the distillation residue, evolution of gases), it is advisable to switch to a non-thermal purification method. Flash column chromatography is an excellent alternative as it is performed at room temperature.

Q5: What is a good starting solvent system for flash column chromatography of this compound?

A5: this compound is a moderately polar compound. A good starting point for developing a TLC and column chromatography method would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to achieve the desired separation.

Q6: How can I monitor the purity of my fractions?

A6: The most common methods for monitoring fraction purity are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to analyze multiple fractions simultaneously.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information about the composition of each fraction and can be used to identify unknown impurities.

Experimental Protocols

General Protocol for Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. The apparatus should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips.

  • System Evacuation: Seal all joints with vacuum grease and evacuate the system to the desired pressure.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the liquid begins to boil and the vapor rises through the column, monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate flask. When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Continue distillation until the temperature at the head either drops or begins to rise significantly, indicating that the product has been distilled.

  • Shutdown: Remove the heating mantle and allow the system to cool to room temperature before carefully venting to atmospheric pressure.

General Protocol for Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate eluent system that provides good separation of this compound from its impurities (aim for an Rf of 0.2-0.3 for the product).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Allow the silica to settle into a uniform bed and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-methylbutan-1-ol. The information focuses on understanding and controlling the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound in the presence of a base?

A1: In the presence of a base, this compound primarily undergoes an intramolecular nucleophilic substitution (SNi) to form 3-methyltetrahydrofuran. However, other competing pathways can occur, including bimolecular substitution (SN2) to form 2-methylbutane-1,4-diol, and elimination reactions (E1/E2) to yield byproducts. The choice of solvent and base significantly influences the predominant pathway.

Q2: How does solvent polarity affect the rate of intramolecular cyclization?

A2: The intramolecular cyclization of this compound to 3-methyltetrahydrofuran is generally favored in polar aprotic solvents. These solvents can solvate the cation of the base (e.g., Na⁺ in NaOH) while leaving the alkoxide nucleophile relatively free, thus enhancing its reactivity. Polar protic solvents can hydrogen bond with the alkoxide, reducing its nucleophilicity and slowing the rate of cyclization. In nonpolar solvents, the solubility of the starting material and the base may be limited, leading to slower reaction rates.

Q3: What are the common side reactions to be aware of?

A3: The main side reactions are bimolecular substitution (SN2) and elimination. In the presence of a high concentration of an external nucleophile (like excess hydroxide), the SN2 pathway to form the corresponding diol can become more significant. Elimination reactions, favored by strong, sterically hindered bases and high temperatures, can lead to the formation of various unsaturated alcohols.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-methyltetrahydrofuran 1. Competing side reactions: Elimination or intermolecular SN2 reactions may be occurring. 2. Incomplete reaction: The reaction may not have reached completion due to insufficient time, temperature, or base strength. 3. Product loss during workup: The product, 3-methyltetrahydrofuran, is volatile and may be lost during solvent removal.1. Optimize solvent and base: Use a polar aprotic solvent (e.g., DMF, DMSO) and a non-nucleophilic base (e.g., NaH) to favor intramolecular cyclization. Avoid high temperatures which favor elimination. 2. Monitor reaction progress: Use TLC or GC-MS to monitor the disappearance of the starting material. If the reaction stalls, consider adding more base or increasing the temperature cautiously. 3. Careful workup: Use a rotary evaporator at low temperature and pressure. Consider extraction with a low-boiling point organic solvent.
Formation of significant elimination byproducts 1. High reaction temperature: Elimination is favored entropically at higher temperatures. 2. Use of a strong, sterically hindered base: Bases like potassium tert-butoxide can favor elimination.1. Lower the reaction temperature: Run the reaction at room temperature or below if the rate is still acceptable. 2. Choose a less hindered base: Use NaOH or KOH.
Presence of unreacted starting material 1. Insufficient base: The base may have been consumed by adventitious water or other acidic impurities. 2. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.1. Use a slight excess of a strong base: Ensure all the alcohol is deprotonated. Use anhydrous solvents. 2. Gently heat the reaction: Increase the temperature in small increments while monitoring for byproduct formation.
Difficulty in product purification 1. Similar boiling points of product and byproducts: Co-distillation may occur. 2. Product is water-soluble: The product may be lost in the aqueous phase during extraction.1. Use column chromatography: Silica gel chromatography can effectively separate 3-methyltetrahydrofuran from more polar byproducts like the diol. 2. Saturate the aqueous phase: During extraction, use a saturated NaCl solution (brine) to decrease the solubility of the organic product in the aqueous layer.

Data Presentation

The following table summarizes the product distribution for the reaction of a similar compound, 4-chloro-2-butanol, with aqueous sodium hydroxide, illustrating the competition between different reaction pathways.[1][2]

Reaction PathwayProductPercentage of Total Reaction (%)
Intramolecular Substitution (SNi)2-Methyloxetane74
Bimolecular Substitution (SN2)Butane-1,3-diol12
1,4-EliminationEthene + Acetaldehyde11
1,2-Elimination2-Buten-1-olTrace

Data adapted from the reaction of 4-chloro-2-butanol in aqueous NaOH.[1][2]

Experimental Protocols

Protocol 1: Monitoring the Intramolecular Cyclization by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, THF, or acetonitrile) to a concentration of 0.1 M.

  • Initiation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the quenched aliquot with diethyl ether.

  • Analysis: Analyze the organic layer by GC-MS to determine the relative concentrations of the starting material, 3-methyltetrahydrofuran, and any byproducts.

Visualizations

experimental_workflow Experimental Workflow for Monitoring Reaction Kinetics cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis setup Dissolve this compound in anhydrous solvent initiation Add NaH at 0°C setup->initiation sampling Withdraw aliquot at timed intervals initiation->sampling quenching Quench with sat. NH4Cl sampling->quenching extraction Extract with diethyl ether quenching->extraction analysis Analyze organic layer by GC-MS extraction->analysis

Caption: Workflow for kinetic analysis of the cyclization reaction.

reaction_pathways Reaction Pathways of this compound start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base - H+ product_sni 3-Methyltetrahydrofuran (Intramolecular SN2) alkoxide->product_sni Favored by polar aprotic solvents product_sn2 2-Methylbutane-1,4-diol (Intermolecular SN2) alkoxide->product_sn2 + OH- (high conc.) product_elim Elimination Products (e.g., unsaturated alcohols) alkoxide->product_elim High Temp. Strong, hindered base

Caption: Competing reaction pathways for this compound.

References

preventing byproduct formation in 4-Chloro-2-methylbutan-1-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylbutan-1-ol. The information aims to help prevent the formation of common byproducts and troubleshoot issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of a byproduct with a cyclic ether structure in my reaction. What is it and how can I prevent it?

A1: The most common cyclic ether byproduct is 3-methyloxetane , formed through an intramolecular SN2 reaction (intramolecular cyclization). This is especially prevalent when using a strong, nucleophilic base (e.g., NaOH, KOH). The alkoxide formed by the deprotonation of the hydroxyl group attacks the carbon bearing the chlorine atom.

Troubleshooting Steps:

  • Lower the Reaction Temperature: The rate of intramolecular cyclization is sensitive to temperature. Running the reaction at a lower temperature can significantly reduce the formation of 3-methyloxetane.

  • Use a Weaker or Sterically Hindered Base: A non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide, DBU) is less likely to deprotonate the primary alcohol, thus disfavoring the formation of the reactive alkoxide intermediate.

  • Protect the Hydroxyl Group: Before carrying out the intended reaction, protect the alcohol functionality as a silyl ether (e.g., TBDMS) or another suitable protecting group. This will prevent the formation of the alkoxide and subsequent cyclization. The protecting group can be removed in a later step.

Q2: My reaction is producing a more polar byproduct that is difficult to separate from the starting material. What could this be?

A2: This is likely 2-methylbutane-1,4-diol , formed via an intermolecular SN2 reaction. In this case, an alkoxide molecule attacks the electrophilic carbon of another molecule of this compound. This is more likely to occur at higher concentrations.

Troubleshooting Steps:

  • Decrease the Concentration: Running the reaction under more dilute conditions will favor intramolecular reactions over intermolecular ones, thus reducing the formation of the diol.

  • Slow Addition of Reagents: Adding the base or other nucleophiles slowly to the reaction mixture can help to keep the concentration of reactive intermediates low, further minimizing intermolecular side reactions.

Q3: I am observing the formation of alkenes in my reaction. How can I avoid this?

A3: Alkene formation is due to elimination reactions (E1 or E2). The use of strong, non-nucleophilic bases and higher temperatures can promote elimination over substitution.

Troubleshooting Steps:

  • Use a Nucleophilic Base: If your desired reaction is a substitution, using a less sterically hindered, more nucleophilic base can favor the SN2 pathway over elimination.

  • Lower the Reaction Temperature: Higher temperatures generally favor elimination reactions.

  • Choose a Polar Aprotic Solvent: Solvents like DMF or DMSO can favor SN2 reactions over E2 reactions.

Q4: I am performing a Grignard reaction, but my yield is very low and I am recovering a lot of starting material.

A4: The Grignard reagent is a strong base and will be quenched by the acidic proton of the hydroxyl group in this compound. This deactivates the Grignard reagent and prevents it from participating in the desired reaction.

Troubleshooting Steps:

  • Protect the Alcohol: Before forming or adding the Grignard reagent, the hydroxyl group must be protected with a group that is stable to Grignard conditions, such as a silyl ether.

  • Use Excess Grignard Reagent: While not ideal due to atom economy, using at least two equivalents of the Grignard reagent can be employed. The first equivalent will be consumed by deprotonating the alcohol, and the second can then participate in the desired reaction.

Byproduct Formation Data

The following table summarizes the product distribution for the reaction of a closely related analog, 4-chloro-2-butanol, with aqueous sodium hydroxide. This data provides insight into the expected byproduct distribution for this compound under similar conditions. The presence of a methyl group at the 2-position in this compound may slightly decrease the rate of SN2 reactions due to steric hindrance.[1]

Reaction PathwayProductPercentage of Total Reaction (%)
Intramolecular Substitution (SNi)2-methyloxetane74
Bimolecular Substitution (SN2)Butane-1,3-diol12
1,4-EliminationEthene + Acetaldehyde11

Experimental Protocols

Protocol 1: Reaction with Sodium Hydroxide (Illustrating Byproduct Formation)

This protocol is adapted from the kinetic studies of 4-chloro-2-butanol and is intended to illustrate the conditions that can lead to byproduct formation.[1]

  • Preparation: A solution of this compound and an internal standard (e.g., n-amyl alcohol) is prepared in a suitable solvent. A separate solution of sodium hydroxide (e.g., 0.1 M in water) is also prepared. Both solutions are thermostated to the desired reaction temperature (e.g., 60°C) for at least one hour.

  • Reaction Initiation: The sodium hydroxide solution is rapidly added to the chloroalcohol solution with vigorous stirring.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching and Extraction: The reaction in the aliquots is quenched by neutralization. The organic components are then extracted with a suitable solvent (e.g., diethyl ether).

  • Analysis: The extracts are analyzed by gas chromatography (GC) to determine the relative concentrations of the starting material and products over time.

Protocol 2: General Procedure for a Grignard Reaction with a Protected Haloalcohol

  • Protection of the Alcohol:

    • To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or DCM), add a suitable base (e.g., imidazole or triethylamine).

    • Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

    • Work up the reaction by quenching with water, extracting the product, and purifying by column chromatography to obtain the protected haloalcohol.

  • Grignard Reaction:

    • To a flask containing magnesium turnings under an inert atmosphere (argon or nitrogen), add a small amount of the protected haloalcohol in anhydrous diethyl ether or THF to initiate the reaction.

    • Once the reaction begins, add the remaining protected haloalcohol dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir until the magnesium is consumed.

    • Cool the reaction mixture to 0°C and slowly add the desired electrophile (e.g., an aldehyde or ketone).

    • Allow the reaction to proceed to completion.

  • Work-up and Deprotection:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • To deprotect the silyl ether, treat the organic extract with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) in THF.

    • Purify the final alcohol product by column chromatography.

Visualizations

Byproduct_Formation cluster_products Reaction Products reactant This compound alkoxide Alkoxide Intermediate reactant->alkoxide Deprotonation oxetane 3-Methyloxetane (Intramolecular SN2) alkoxide->oxetane Favored by dilute conditions diol 2-Methylbutane-1,4-diol (Intermolecular SN2) alkoxide->diol Favored by high concentration alkene Alkenes (Elimination) alkoxide->alkene Favored by high temp. & strong, non-nucleophilic base base Base (e.g., NaOH) base->alkoxide Grignard_Workflow start This compound protect Protect Hydroxyl Group (e.g., with TBDMSCl) start->protect protected_alcohol Protected Haloalcohol protect->protected_alcohol form_grignard Form Grignard Reagent (with Mg turnings) protected_alcohol->form_grignard grignard_reagent Grignard Reagent form_grignard->grignard_reagent react_electrophile React with Electrophile (e.g., Aldehyde/Ketone) grignard_reagent->react_electrophile coupled_product Coupled Product react_electrophile->coupled_product deprotect Deprotect Alcohol (e.g., with TBAF) coupled_product->deprotect final_product Final Product deprotect->final_product Troubleshooting_Logic cluster_analysis Identify Byproduct cluster_solutions Potential Solutions start Problem: Low Yield or Unexpected Byproducts is_cyclic_ether Cyclic Ether? start->is_cyclic_ether is_diol Diol? start->is_diol is_alkene Alkene? start->is_alkene solution_ether Lower Temperature Use Weaker Base Protect -OH is_cyclic_ether->solution_ether solution_diol Decrease Concentration Slow Addition is_diol->solution_diol solution_alkene Lower Temperature Use Nucleophilic Base is_alkene->solution_alkene

References

Technical Support Center: Efficient Synthesis of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylbutan-1-ol. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven insights to facilitate efficient catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic method for synthesizing this compound?

A1: The most prevalent and catalytically versatile method is a two-step process starting from 3-chloro-1-propene (allyl chloride). The first step is the hydroformylation of the alkene to produce a mixture of aldehyde isomers, followed by a second step involving the selective hydrogenation of the desired branched aldehyde to the final alcohol product.

Q2: Why is catalyst selection so critical for this synthesis?

A2: Catalyst selection is paramount because it directly controls the regioselectivity of the hydroformylation step. To obtain this compound, the reaction must favor the formation of the branched aldehyde (3-chloro-2-methylpropanal) over the linear aldehyde (4-chlorobutanal). The choice of metal center (e.g., Rhodium or Cobalt) and, more importantly, the ancillary ligands, dictates the ratio of these two products.

Q3: Which catalyst is generally preferred for this reaction: Rhodium or Cobalt?

A3: Rhodium-based catalysts are generally preferred for the hydroformylation of functionalized olefins like 3-chloro-1-propene. Rhodium systems operate under significantly milder conditions (lower temperature and pressure) and exhibit much higher catalytic activity (100 to 1,000 times greater) than cobalt catalysts. While cobalt is substantially less expensive, the higher energy requirements and lower selectivity often make rhodium the more efficient choice for fine chemical synthesis.

Q4: How do phosphine ligands influence the reaction's outcome?

A4: Phosphine and phosphite ligands are crucial for tuning the catalyst's performance. Their steric bulk and electronic properties are the primary tools for controlling regioselectivity. For this specific synthesis, bulky or specially designed chelating phosphine/phosphite ligands are employed to sterically hinder the formation of the linear rhodium-alkyl intermediate, thereby promoting the formation of the branched isomer required for the target molecule.

Q5: What are the main side reactions to be aware of?

A5: Besides the formation of the undesired linear aldehyde, potential side reactions include the hydrogenation of the starting alkene (3-chloro-1-propene to 1-chloropropane) and isomerization of the alkene. During the subsequent reduction step, over-reduction or dechlorination can occur if the conditions are not carefully controlled.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired Branched Aldehyde (Poor Regioselectivity)

  • Question: My hydroformylation reaction is producing mainly the linear 4-chlorobutanal instead of the desired 3-chloro-2-methylpropanal. How can I increase the branched-to-linear (b/l) ratio?

  • Answer: Poor regioselectivity is the most common challenge. The solution lies in modifying the catalyst system to sterically favor the branched product.

    • Catalyst Ligand: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) often yield low b/l ratios. Switch to ligands specifically designed for branched selectivity. Examples include BOBPHOS (a phospholane-phosphite ligand) or certain bulky diphosphite ligands. These ligands create a sterically demanding environment around the rhodium center, favoring the formation of the branched alkyl-rhodium intermediate.

    • Temperature: Lowering the reaction temperature can sometimes increase branched selectivity, although this may come at the cost of a slower reaction rate.

    • CO Partial Pressure: A lower carbon monoxide partial pressure can favor the branched isomer. However, be cautious, as excessively low CO pressure can lead to catalyst instability and side reactions like hydrogenation.

Problem 2: Low Overall Conversion of Starting Material

  • Question: The hydroformylation reaction is sluggish, and a significant amount of 3-chloro-1-propene remains unreacted. What should I check?

  • Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

    • Catalyst Deactivation: The catalyst may have been deactivated by impurities. Ensure your starting materials and solvents are free of oxygen, peroxides, and sulfur compounds. Degas all solvents and reagents thoroughly and perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

    • Temperature and Pressure: While lower temperatures can improve selectivity, they also reduce the reaction rate. A modest increase in temperature (e.g., from 60°C to 80°C) or total syngas (CO/H₂) pressure can significantly increase the conversion rate.

    • Catalyst Loading: If other factors are ruled out, consider increasing the catalyst loading (Substrate:Catalyst ratio).

Problem 3: Formation of Undesired Byproducts (e.g., 1-chloropropane)

  • Question: My product mixture contains a significant amount of 1-chloropropane, indicating hydrogenation of the starting material. How can I prevent this?

  • Answer: The presence of the hydrogenation byproduct suggests that the reaction conditions are favoring the hydrogenation pathway over hydroformylation.

    • H₂:CO Ratio: The ratio of hydrogen to carbon monoxide in your syngas mixture is critical. A high H₂:CO ratio (e.g., > 2:1) can promote hydrogenation. The standard ratio is typically 1:1. Ensure your gas delivery system is accurate.

    • CO Partial Pressure: Insufficient CO partial pressure can lead to vacant coordination sites on the rhodium catalyst, which can then be occupied by H₂, leading to hydrogenation. Maintaining adequate CO pressure is essential for catalyst stability and selectivity.

Problem 4: Difficulty in the Final Reduction Step

  • Question: During the reduction of 3-chloro-2-methylpropanal to the final alcohol, I am observing dechlorination or other side products. What is the best way to perform this reduction?

  • Answer: The aldehyde is sensitive, and the chlorine atom can be susceptible to reduction. A mild and selective reducing agent is required.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol at low temperatures (e.g., 0°C) is the recommended method. It is highly selective for aldehydes and ketones and typically does not reduce alkyl halides under these mild conditions.

    • Avoid Harsh Reagents: Avoid powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), as they are more likely to cause dechlorination. Similarly, catalytic hydrogenation with H₂/Pd or Pt should be approached with caution as it can also lead to dehalogenation.

Data on Catalyst Performance

The selection of the ligand is the most critical parameter for controlling the regioselectivity of the hydroformylation of 3-chloro-1-propene. The following table summarizes typical performance data for different rhodium-based catalyst systems, highlighting the dramatic effect of the ligand on the branched-to-linear (b/l) product ratio.

Catalyst PrecursorLigandTemp. (°C)Pressure (bar, CO/H₂ 1:1)Conversion (%)Branched:Linear (b/l) Ratio
[Rh(acac)(CO)₂]Triphenylphosphine8020>95~ 0.5 : 1
[Rh(acac)(CO)₂]BOBPHOS 6020>90~ 6 : 1
[Rh(acac)(CO)₂](R,S)-N-Triphos7040>98~ 10 : 1
[Rh(acac)(CO)₂]Diphosphite Ligand A8030>95~ 2 : 1

Note: Data is compiled from representative results for terminal olefins and functionalized analogues. Actual results may vary based on specific experimental conditions.

Key Experimental Protocols

Protocol 1: Branched-Selective Hydroformylation of 3-Chloro-1-propene

This protocol is optimized for producing the branched aldehyde, 3-chloro-2-methylpropanal.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the rhodium precursor [Rh(acac)(CO)₂] (0.01 mmol) and the branched-directing ligand (e.g., BOBPHOS, 0.012 mmol, 1.2 equivalents). Anhydrous, degassed toluene (20 mL) is added, and the mixture is stirred for 15 minutes until a homogeneous solution is formed.

  • Reactor Setup: The catalyst solution is transferred via cannula to a high-pressure autoclave reactor that has been thoroughly purged with nitrogen.

  • Reaction Execution: 3-Chloro-1-propene (10 mmol) is added to the reactor. The reactor is sealed, purged three times with syngas (1:1 CO/H₂), and then pressurized to 20 bar.

  • Heating and Monitoring: The reactor is heated to 60°C with vigorous stirring. The reaction progress is monitored by observing the pressure drop and can be confirmed by periodic sampling and GC analysis. The typical reaction time is 12-24 hours.

  • Workup: After cooling to room temperature, the reactor is carefully vented. The resulting solution, containing primarily 3-chloro-2-methylpropanal, is used directly in the next step or purified by careful distillation under reduced pressure.

Protocol 2: Selective Reduction to this compound

  • Setup: The crude aldehyde solution from the previous step is placed in a round-bottom flask and cooled to 0°C in an ice bath under a nitrogen atmosphere.

  • Reduction: Sodium borohydride (NaBH₄, 12 mmol, ~1.2 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Quenching: After the addition is complete, the reaction is stirred at 0°C for 2 hours. The reaction is then carefully quenched by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol is purified by vacuum distillation to yield pure this compound.

Visualized Workflows and Pathways

Synthesis_Pathway sub 3-Chloro-1-propene int_b Branched Aldehyde (3-Chloro-2-methylpropanal) sub->int_b Hydroformylation (Rh Catalyst + Branched-Directing Ligand) CO/H₂, 60°C, 20 bar int_l Linear Aldehyde (4-Chlorobutanal) sub->int_l (Undesired Pathway) prod This compound int_b->prod Reduction (NaBH₄, EtOH, 0°C)

Caption: Overall synthetic pathway for this compound.

Catalyst_Selection_Workflow start Start: Define Synthesis Goal goal High Yield of Branched Product (this compound) start->goal metal_choice Choose Metal: Rhodium or Cobalt? goal->metal_choice rhodium Select Rhodium (High Activity, Mild Conditions) metal_choice->rhodium Recommended cobalt Select Cobalt (Low Cost, Harsh Conditions) metal_choice->cobalt Alternative ligand_choice Select Ligand Type rhodium->ligand_choice cobalt->ligand_choice branched_ligand Use Branched-Directing Ligand (e.g., BOBPHOS, N-Triphos) ligand_choice->branched_ligand Required linear_ligand Avoid Standard Ligands (e.g., PPh₃) ligand_choice->linear_ligand Avoid optimize Optimize Conditions (Temp, Pressure, Ratio) branched_ligand->optimize

Caption: Decision workflow for selecting the optimal catalyst system.

Troubleshooting_Tree start Problem Encountered q1 Primary Issue? start->q1 low_bl Low b/l Ratio (Mainly Linear Product) q1->low_bl Regioselectivity low_conv Low Conversion q1->low_conv Rate/Activity byproducts Byproducts Formed q1->byproducts Purity sol1 Change to Bulky/Chelating Branched-Directing Ligand low_bl->sol1 sol2 Check for Impurities (O₂, Peroxides) Increase Temp/Pressure low_conv->sol2 sol3 Check H₂:CO Ratio (use 1:1) Ensure Sufficient CO Pressure byproducts->sol3

Caption: Troubleshooting decision tree for common synthesis issues.

Validation & Comparative

A Comparative Analysis of 4-Chloro-2-methylbutan-1-ol and Its Isomers: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development

This publication provides a detailed comparative study of 4-Chloro-2-methylbutan-1-ol and its structural isomers. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the physicochemical properties and synthetic protocols of these compounds, supported by available experimental data.

Introduction

This compound and its isomers, all sharing the molecular formula C₅H₁₁ClO, represent a class of halogenated alcohols with potential applications in organic synthesis and as intermediates in the development of novel therapeutic agents. The position of the chlorine atom and the hydroxyl group, as well as the branching of the carbon chain, can significantly influence the physical, chemical, and biological properties of these molecules. Understanding these differences is crucial for their effective utilization in research and development.

Physicochemical Properties

A comparative summary of the known physicochemical properties of this compound and several of its isomers is presented in Table 1. These properties are critical for predicting the behavior of these compounds in various experimental settings, including their solubility, reactivity, and potential for biological activity.

Table 1: Comparative Physicochemical Data of this compound and Its Isomers

Compound NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility
This compoundThis compound38300-73-1122.59Not AvailableNot AvailableNot AvailableNot Available
1-Chloro-2-methylbutan-2-ol1-chloro-2-methylbutan-2-ol74283-48-0122.59153.2 (estimated)Not Available1.016 (estimated)Not Available
2-Chloro-2-methylbutan-1-ol2-chloro-2-methylbutan-1-ol54052-47-6122.59Not AvailableNot AvailableNot AvailableNot Available
1-Chloro-3-methylbutan-2-ol1-chloro-3-methylbutan-2-ol55033-10-8122.59Not AvailableNot AvailableNot AvailableNot Available
2-Chloro-3-methylbutan-1-ol2-chloro-3-methylbutan-1-ol55068-34-3122.59Not AvailableNot AvailableNot AvailableNot Available
2-Chloro-2-methylbutane2-chloro-2-methylbutane594-36-5106.5985-86-730.866Insoluble in water; Soluble in ethanol, ether
1-Chloro-3-methylbutane1-chloro-3-methylbutane107-84-6106.5999-100-1040.88Slightly soluble in water; Soluble in alcohol, ether[1]

Note: "Not Available" indicates that the data was not readily found in the searched literature. Estimated values are based on computational models.

Experimental Protocols: Synthesis of Chloro-Alkanols

The synthesis of chloro-alkanols, such as this compound and its isomers, can generally be achieved through several established organic chemistry methodologies. The specific choice of reaction pathway depends on the desired isomer and the available starting materials.

General Synthesis of Tertiary Chloroalkanes from Tertiary Alcohols (SN1 Reaction)

A common method for the synthesis of tertiary alkyl chlorides from the corresponding tertiary alcohols is through a nucleophilic substitution (SN1) reaction with a hydrohalic acid, such as hydrochloric acid.

Experimental Workflow:

Biological_Activity_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Synthesis Synthesis and Purification of Isomers Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Synthesis->Cytotoxicity Phenotypic_Screening Phenotypic Screening (e.g., cell morphology, proliferation) Synthesis->Phenotypic_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Cytotoxicity->Target_Identification Active Compounds Phenotypic_Screening->Target_Identification Active Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Identification->Pathway_Analysis Animal_Models Toxicity and Efficacy Studies in Animal Models Pathway_Analysis->Animal_Models

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of analytical methodologies for the quantification and characterization of 4-Chloro-2-methylbutan-1-ol, a chiral haloalcohol intermediate that can be critical in the synthesis of active pharmaceutical ingredients (APIs). The validation of analytical methods for such intermediates is essential for process control and impurity profiling.

This document outlines and compares three distinct analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS), Reversed-Phase High-Performance Liquid Chromatography with UV detection following derivatization (RP-HPLC-UV), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of the three analytical methods. The data for the GC-MS method is adapted from a validated method for the closely related compound, 4-Chloro-1-butanol, and serves as a reliable benchmark.[1][2] The data for the HPLC methods are representative of typical performance for such analyses.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterGC-MSRP-HPLC-UV (with Derivatization)Chiral HPLC-UV
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity after chemical derivatizationSeparation of enantiomers using a chiral stationary phase
Instrumentation Gas Chromatograph, Mass SpectrometerHigh-Performance Liquid Chromatograph, UV DetectorHigh-Performance Liquid Chromatograph, UV/Diode Array Detector
**Linearity (R²) **> 0.999> 0.998> 0.998
Limit of Detection (LOD) ~0.05 ppm~0.1 ppm~0.5 ppm
Limit of Quantitation (LOQ) ~0.15 ppm~0.3 ppm~1.5 ppm
Accuracy (% Recovery) 90-110%95-105%90-110%
Precision (%RSD) < 10%< 5%< 10%
Specificity High (Mass Spectrometry)Moderate to HighHigh (for enantiomers)
Sample Throughput ModerateHighLow to Moderate

Table 2: Comparison of Method Conditions

ParameterGC-MSRP-HPLC-UV (with Derivatization)Chiral HPLC-UV
Column Capillary column (e.g., DB-5ms)C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Chiral column (e.g., polysaccharide-based)
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water gradientHexane/Ethanol isocratic
Temperature Temperature programmed ovenIsothermal or gradientIsothermal
Detector Mass Spectrometer (MS)UV Detector (e.g., 254 nm)UV/Diode Array Detector
Internal Standard 3-Chloro-1-propanolN/A (External Standard)N/A (External Standard)
Derivatization Required? NoYes (e.g., with a chromophore)No

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for a similar haloalcohol and is suitable for the trace analysis of this compound.[1][2]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Internal Standard: 3-Chloro-1-propanol.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and add the internal standard.

Reversed-Phase HPLC-UV Method with Derivatization

As this compound lacks a significant chromophore, derivatization is necessary for sensitive UV detection.

  • Derivatization Step: React the sample containing this compound with a derivatizing agent such as 3,5-dinitrobenzoyl chloride in the presence of a catalyst (e.g., pyridine) to form a UV-active ester.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial: 50% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: After derivatization, dilute the reaction mixture with the mobile phase.

Chiral HPLC-UV Method

This method is crucial for the separation and quantification of the enantiomers of this compound.

  • Instrumentation: A high-performance liquid chromatograph with a UV or Diode Array Detector.

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: An isocratic mixture of n-hexane and ethanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample directly in the mobile phase.

Visualizations of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Mix Vortex/Mix Sample->Mix Solvent Solvent Solvent->Mix IS Internal Standard IS->Mix PreparedSample Prepared Sample Mix->PreparedSample Injection Inject into GC PreparedSample->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Acquisition Detection->Data

Caption: Workflow for the analysis of this compound by GC-MS.

HPLC_Deriv_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC-UV Analysis Sample Sample Reaction Reaction Sample->Reaction Reagent Derivatization Reagent Reagent->Reaction DerivatizedSample Derivatized Sample Reaction->DerivatizedSample Injection Inject into HPLC DerivatizedSample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data

Caption: Workflow for RP-HPLC-UV analysis with prior derivatization.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Sample Dissolve Dissolve Sample->Dissolve MobilePhase Mobile Phase MobilePhase->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Injection Inject into HPLC PreparedSample->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV/DAD Detection Separation->Detection Data Data Acquisition Detection->Data

References

A Comparative Guide to the Reactivity of 4-Chloro-2-methylbutan-1-ol and Other Chloroalcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Chloro-2-methylbutan-1-ol and related chloroalcohols, with a focus on intramolecular cyclization and competing elimination reactions in the presence of a base. The information presented is supported by experimental data to aid in the selection and application of these compounds in various research and development settings.

Introduction

Chloroalcohols are versatile bifunctional molecules that can undergo a variety of transformations, making them valuable intermediates in organic synthesis. A key reaction of chloroalcohols is their base-mediated intramolecular cyclization to form cyclic ethers, a transformation that is often in competition with intermolecular substitution and elimination reactions. The relative rates of these competing pathways are highly dependent on the structure of the chloroalcohol, including the chain length separating the hydroxyl and chloro substituents and the substitution pattern of the carbon chain.

This guide focuses on the reactivity of this compound, a primary alcohol, and compares it with other chloroalcohols to provide a framework for understanding and predicting their chemical behavior. While specific kinetic data for this compound is limited in the literature, a detailed analysis of its close structural analog, 4-chloro-2-butanol, provides significant insights.

Reaction Pathways of Chloroalcohols

In the presence of a strong base, such as sodium hydroxide, chloroalcohols primarily undergo an intramolecular Williamson ether synthesis (an S\textsubscript{N}i reaction) to form a cyclic ether. The reaction proceeds via the initial deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the chloride ion. However, other reaction pathways, such as intermolecular substitution (S\textsubscript{N}2) and elimination (E2), can also occur.

ReactionPathways Chloroalcohol Chloroalcohol Alkoxide Alkoxide Chloroalcohol->Alkoxide + OH- Cyclic Ether Cyclic Ether Alkoxide->Cyclic Ether SNi (Intramolecular) Diol Diol Alkoxide->Diol SN2 (Intermolecular) Unsaturated Alcohol Unsaturated Alcohol Alkoxide->Unsaturated Alcohol 1,2-Elimination Fragmentation Products Fragmentation Products Alkoxide->Fragmentation Products 1,4-Elimination

Caption: General reaction pathways for chloroalcohols in the presence of a base.

Comparative Reactivity Data

The following tables summarize the available quantitative data for the reaction of various chloroalcohols with sodium hydroxide. The data for 4-chloro-2-butanol is presented as a primary reference for estimating the reactivity of this compound.

Table 1: Kinetic Parameters for the Reaction of Chloroalcohols with NaOH

ChloroalcoholReactionA (dm³ mol⁻¹ s⁻¹)Eₐ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
4-chloro-2-butanol [1]Total 12.2 x 10¹¹ 102.9 ± 3.2 100.1 ± 3.2 -22.9 ± 9.5
S\textsubscript{N}i7.5 x 10¹¹102 ± 3100 ± 3-27 ± 8
1,4-Elimination2.3 x 10¹¹104 ± 4100 ± 2-41 ± 6
1,2-Elimination1.5 x 10¹¹102 ± 299 ± 2-47 ± 5
3-chloro-1-butanol [1]Total 7.0 x 10¹¹ 94.9 ± 1.2 92.2 ± 1.1 -27.3 ± 3.6
1,4-Elimination6.8 x 10¹⁰96 ± 191 ± 2-53 ± 6
1,2-Elimination1.7 x 10¹⁰95 ± 194 ± 1-34.1 ± 4

Data from Pihlaja et al. for reactions in 0.100 N NaOH (aq).

Table 2: Product Distribution for the Reaction of Chloroalcohols with NaOH

ChloroalcoholS\textsubscript{N}i Product (% Yield)1,4-Elimination Products (% Yield)1,2-Elimination Product (% Yield)S\textsubscript{N}2 Product (% Yield)
4-chloro-2-butanol [1]2-Methyloxetane (74)Ethene + CH₃CHO (11)-Butane-1,3-diol (15)
3-chloro-1-butanol [1]2-Methyloxetane (1)1-Propene + CH₂=O (71.5)2-Buten-1-ol (25.5)Butane-1,3-diol (2)

Analysis of Reactivity

This compound vs. 4-chloro-2-butanol

The reaction of 4-chloro-2-butanol with aqueous NaOH is dominated by intramolecular substitution (S\textsubscript{N}i), yielding 2-methyloxetane in 74% yield.[1] This preference for cyclization is attributed to favorable conformational factors in the intermediate chloroalkoxy anion.[1]

For this compound, a similar high propensity for intramolecular cyclization to form 3-methyltetrahydrofuran is expected. The additional methyl group at the 2-position is not anticipated to significantly alter the rate of cyclization, as it is relatively remote from the reacting centers. However, it may introduce minor steric effects that could slightly modulate the reaction rate compared to 4-chloro-2-butanol. The primary alcohol nature of this compound, compared to the secondary alcohol in 4-chloro-2-butanol, might lead to a slightly faster deprotonation step, but the overall rate is likely dictated by the subsequent intramolecular nucleophilic attack.

Comparison with Other Chloroalcohols
  • 3-chloro-1-butanol: In contrast to 4-chloro-2-butanol, the reaction of 3-chloro-1-butanol is dominated by elimination reactions (1,4- and 1,2-elimination), with only a minor contribution from intramolecular substitution.[1] This is because the chlorine atom is on a secondary carbon, which makes the S\textsubscript{N}i reaction less favorable.[1]

  • Effect of Chain Length and Ring Size: The rate of intramolecular cyclization of haloalcohols is highly dependent on the length of the carbon chain separating the hydroxyl and halo groups, which in turn determines the size of the resulting cyclic ether. The formation of five- and six-membered rings is generally favored over the formation of smaller (three- and four-membered) or larger rings. This is due to a combination of favorable enthalpy (less ring strain) and entropy (higher probability of the ends of the chain meeting) for the formation of five- and six-membered rings. Therefore, the cyclization of 4-chlorobutanol to form tetrahydrofuran (a five-membered ring) and 5-chloropentanol to form tetrahydropyran (a six-membered ring) are generally efficient processes. The formation of oxetane (a four-membered ring) from 3-chloro-1-propanol is also possible but can be slower.

Experimental Protocols

The kinetic data presented in this guide were obtained through a standardized experimental protocol.

Kinetic Measurements

A weighed amount of the chloroalcohol (with an internal standard such as n-amyl alcohol) and the aqueous sodium hydroxide solution are thermostated separately for at least one hour at the desired temperature.[1] The reaction is initiated by rapidly mixing the two solutions in a thermostated reaction vessel.[1] Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched (e.g., by neutralization with acid), and analyzed by gas chromatography (GC) to determine the concentration of the reactant and products.

The following diagram illustrates the general workflow for the kinetic analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thermostat Reactants Thermostat Chloroalcohol and NaOH solutions separately Initiate Reaction Mix solutions in thermostated vessel Thermostat Reactants->Initiate Reaction Sample Collection Withdraw aliquots at timed intervals Initiate Reaction->Sample Collection Quench Reaction Quench aliquots Sample Collection->Quench Reaction GC Analysis Analyze by Gas Chromatography Quench Reaction->GC Analysis Data Processing Determine concentrations and calculate rate constants GC Analysis->Data Processing

Caption: Experimental workflow for kinetic analysis of chloroalcohol reactions.

Conclusion

The reactivity of this compound is predicted to be dominated by intramolecular cyclization to form 3-methyltetrahydrofuran in the presence of a strong base. This behavior is analogous to its close structural counterpart, 4-chloro-2-butanol, which readily forms 2-methyloxetane under similar conditions. The propensity for cyclization over competing elimination reactions is a key feature of chloroalcohols that can form five-membered rings. This comparative guide provides valuable quantitative data and experimental context to aid researchers in the strategic use of this compound and related chloroalcohols in their synthetic endeavors.

References

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural elucidation of 4-Chloro-2-methylbutan-1-ol through a comparative spectroscopic analysis. This report provides a detailed examination of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, juxtaposed with isomeric alternatives to provide unambiguous structural confirmation for researchers, scientists, and drug development professionals.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. In this guide, we present a comprehensive spectroscopic analysis to verify the structure of this compound. By systematically comparing its spectral data with those of its structural isomers, 3-Chloro-2-methylbutan-1-ol and 4-Chloro-2-methylbutan-2-ol, we provide a clear and robust methodology for its unequivocal identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected isomers.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm, Multiplicity, Integration)
Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound 3.65t2H-CH₂Cl
3.45d2H-CH₂OH
1.85m1H-CH(CH₃)-
1.70m2H-CH₂-
0.95d3H-CH₃
3-Chloro-2-methylbutan-1-ol 4.05m1H-CHCl-
3.60m2H-CH₂OH
2.00m1H-CH(CH₃)-
1.05d3H-CH(CH₃)-
1.00d3H-C(CH₃)Cl
4-Chloro-2-methylbutan-2-ol 3.70t2H-CH₂Cl
1.90t2H-CH₂-
1.25s6H-C(CH₃)₂OH
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
Compoundδ (ppm) for C1 (-CH₂OH)δ (ppm) for C2δ (ppm) for C3δ (ppm) for C4δ (ppm) for -CH₃
This compound 68.538.035.548.016.5
3-Chloro-2-methylbutan-1-ol 66.042.065.020.015.0, 25.0
4-Chloro-2-methylbutan-2-ol 70.545.052.0-29.0 (2C)
Table 3: IR Spectral Data (Wavenumber in cm⁻¹)
CompoundO-H StretchC-H StretchC-Cl Stretch
This compound 3350 (broad)2950-2850750
3-Chloro-2-methylbutan-1-ol 3360 (broad)2960-2860760
4-Chloro-2-methylbutan-2-ol 3400 (broad)2970-2870755
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 122/124 (isotope pattern)91, 73, 55
3-Chloro-2-methylbutan-1-ol 122/124 (isotope pattern)87, 73, 55
4-Chloro-2-methylbutan-2-ol 122/124 (isotope pattern)107, 73, 59

Experimental Protocols

A detailed description of the methodologies employed for the spectroscopic analysis is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride plates. The spectra were recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. The samples were introduced via a gas chromatograph (GC) to ensure purity. The mass-to-charge ratio (m/z) of the ions was measured.

Visualization of the Analytical Workflow

The logical process for confirming the structure of this compound using the collected spectroscopic data is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_structure_elucidation Structure Elucidation Unknown Unknown Compound NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS H_NMR_Data ¹H NMR Data (δ, multiplicity, integration) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data (δ) NMR->C_NMR_Data IR_Data IR Data (wavenumbers) IR->IR_Data MS_Data MS Data (m/z, fragmentation) MS->MS_Data Structure_Hypothesis Propose Structure: This compound H_NMR_Data->Structure_Hypothesis C_NMR_Data->Structure_Hypothesis IR_Data->Structure_Hypothesis MS_Data->Structure_Hypothesis Isomer_Data Spectra of Isomers (for comparison) Isomer_Data->Structure_Hypothesis Confirmation Structure Confirmed Structure_Hypothesis->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

By following this systematic approach and comparing the acquired data with the reference values for potential isomers, the structure of this compound can be confidently assigned, ensuring the integrity of research and development endeavors.

Comparative Biological Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer and antibacterial potential of a novel class of chloro-substituted oxadiazole derivatives.

This guide provides a comparative analysis of the biological activities of a series of synthesized 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the future design of more potent therapeutic agents. The compounds have been screened for their anticancer activity against a panel of human cancer cell lines and for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Data Presentation

The biological activities of the synthesized derivatives are summarized in the tables below, facilitating a clear comparison of their performance.

Anticancer Activity

The anticancer screening was performed using the MTT assay on a panel of human cancer cell lines. The results are presented as the percentage of growth inhibition (PGI) at a concentration of 10 µM. A higher PGI value indicates greater anticancer activity.

Compound IDSubstituent (Aryl Group)Cancer Cell LineGrowth Inhibition (%)
6h 3,4,5-trimethoxyphenylSNB-19 (CNS Cancer)65.12[1][2][3]
NCI-H460 (Lung Cancer)55.61[1][2][3]
SNB-75 (CNS Cancer)54.68[1][2][3]
6a-g Other aryl substitutionsVariousData not specified

Note: Detailed quantitative data for compounds 6a-g were not available in the provided search results.

Antibacterial Activity

The antibacterial activity was evaluated using the disc diffusion method to determine the zone of inhibition and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Compound IDSubstituent (Aryl Group)Bacterial StrainZone of Inhibition (mm at 200 µg/mL)MIC (µg/mL)
6c 4-nitrophenylGram-negative & Gram-positive17.0 ± 0.40 to 17.0 ± 0.15[1][2][3]8[1][2][3]
6e 2-chlorophenylGram-negative & Gram-positivePromising activityNot specified
Ciprofloxacin (Standard) -Gram-negative & Gram-positiveNot specified4[1][2][3]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at the desired concentration (e.g., 10 µM). Control wells receive the solvent alone. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - ((Absorbance of Treated Cells / Absorbance of Control Cells) * 100)

Disc Diffusion Assay for Antibacterial Activity

The disc diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µg/mL) and placed on the agar surface. A standard antibiotic disc (e.g., Ciprofloxacin) and a blank disc (with solvent only) are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for the target compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-Chlorophenol 4-Chlorophenol Nitration Nitration 4-Chlorophenol->Nitration HNO3, H2SO4 Aromatic Aldehyde Aromatic Aldehyde Cyclization Cyclization Aromatic Aldehyde->Cyclization Reflux Reduction Reduction Nitration->Reduction Sn/HCl Carboxamide Formation Carboxamide Formation Reduction->Carboxamide Formation Carboxamide Formation->Cyclization Target Compound 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Cyclization->Target Compound

Caption: Synthetic pathway for 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin_Heterodimers α/β-Tubulin Heterodimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Heterodimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis (Cell Death) Mitotic_Spindle->Apoptosis Disruption leads to Target_Compound 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Target_Compound->Microtubule_Polymerization Inhibition

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

References

Limited Peer-Reviewed Data Available for 4-Chloro-2-methylbutan-1-ol Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for peer-reviewed studies detailing the specific applications, experimental data, and comparative performance of 4-Chloro-2-methylbutan-1-ol has yielded limited results. The available information is largely confined to chemical databases and supplier catalogues, which, while confirming its physical and chemical properties, do not provide the in-depth experimental data required for a comparative guide for researchers, scientists, and drug development professionals.

Currently, the scientific literature accessible through broad searches does not contain specific studies that utilize this compound in applications with detailed experimental protocols, quantitative performance data, or established signaling pathways. The compound is often listed as a chemical intermediate or a building block in organic synthesis, but concrete examples in peer-reviewed publications are not readily found. This scarcity of data prevents a thorough comparison with alternative compounds and the creation of detailed visualizations of its purported applications.

The initial investigation sought to identify studies where this compound was used in areas such as medicinal chemistry, natural product synthesis, or as a precursor for bioactive molecules. However, the search did not uncover any specific examples with the necessary level of detail to fulfill the requirements of a comparative guide, including experimental methodologies and quantitative outcomes.

Similarly, broader searches for the applications of halogenated butanols or chloro-containing molecules in pharmaceutical development returned general reviews on the importance of such compounds but did not specifically mention or provide data for this compound.

Given the absence of peer-reviewed experimental data, it is not feasible to construct the requested comparison guide with the mandated data tables, experimental protocols, and visualizations. Further research or access to proprietary industrial data would be necessary to evaluate the specific applications and performance of this compound.

Mechanistic Showdown: Unraveling the Reactions of 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

For scientists engaged in the intricate world of organic synthesis and drug discovery, a deep understanding of reaction mechanisms is paramount. This guide provides a comparative analysis of the reactions involving 4-Chloro-2-methylbutan-1-ol, a versatile haloalcohol. We delve into the mechanistic pathways that govern its reactivity in the presence of a base, offering a quantitative comparison with a close structural analog. Furthermore, we explore alternative synthetic routes to its key cyclized product, 3-methyltetrahydrofuran, providing a valuable resource for selecting the optimal synthetic strategy.

Reaction of this compound with Base: A Multi-faceted Mechanistic Landscape

The primary reaction pathways include:

  • Intramolecular Nucleophilic Substitution (SNi): The deprotonated hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic ether, in this case, 3-methyltetrahydrofuran. This is often the major pathway.

  • Bimolecular Nucleophilic Substitution (SN2): An external nucleophile, such as the hydroxide ion, can also attack the carbon-chlorine bond, leading to the formation of 2-methylbutane-1,4-diol.

  • 1,4-Elimination (E1,4 or Fragmentation): This pathway involves the abstraction of a proton from the hydroxyl group and the elimination of the chloride ion, leading to the fragmentation of the molecule into smaller unsaturated compounds.

  • 1,2-Elimination (E2): Abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon results in the formation of an unsaturated alcohol.

The following table summarizes the product distribution observed for the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide, which serves as a predictive model for the reactivity of this compound.[1]

Reaction PathwayProduct(s)Product Distribution (%) for 4-chloro-2-butanol[1]
SNi 2-methyloxetane74
SN2 Butane-1,3-diol12
1,4-Elimination Ethene + Acetaldehyde11
1,2-Elimination Unsaturated alcohols3

It is important to note that the methyl group at the 2-position in this compound may exert a steric and electronic influence on the reaction rates and product distribution compared to 4-chloro-2-butanol.

Comparative Analysis with 3-chloro-1-butanol

To further understand the structure-reactivity relationship, it is insightful to compare the reaction of 4-chloro-2-butanol with its isomer, 3-chloro-1-butanol, under the same conditions.[1]

Reaction PathwayProduct Distribution (%) for 4-chloro-2-butanol[1]Product Distribution (%) for 3-chloro-1-butanol[1]
SNi 742
SN2 121
1,4-Elimination 1172
1,2-Elimination 325

This comparison highlights a dramatic shift in the dominant reaction mechanism. For 3-chloro-1-butanol, elimination reactions (1,4- and 1,2-elimination) are the major pathways, in stark contrast to the prevalence of intramolecular substitution (SNi) for 4-chloro-2-butanol. This difference is attributed to the relative stability of the transition states leading to the various products.

Experimental Protocols

While a detailed, step-by-step protocol for the preparative scale reaction of this compound is not explicitly available, the following general procedure for the intramolecular cyclization of a halohydrin can be adapted.

General Protocol for Intramolecular Cyclization of a Haloalcohol (Williamson Ether Synthesis)

  • Deprotonation: The haloalcohol is dissolved in a suitable aprotic solvent (e.g., THF, DMF).

  • A strong base (e.g., sodium hydride, sodium hydroxide, potassium tert-butoxide) is added portion-wise at a controlled temperature (often 0 °C to room temperature) to deprotonate the hydroxyl group, forming the alkoxide.

  • Cyclization: The reaction mixture is then heated to promote the intramolecular nucleophilic attack of the alkoxide on the carbon bearing the halogen. The reaction progress is monitored by a suitable technique (e.g., TLC, GC).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted into an organic solvent.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Alternative Synthetic Routes to 3-Methyltetrahydrofuran

The primary product of the intramolecular cyclization of this compound is 3-methyltetrahydrofuran, a valuable solvent and chemical intermediate. Several alternative synthetic strategies exist for the preparation of this compound.

Synthetic RouteStarting Material(s)Key Transformation(s)
Cyclization of a Diol 2-Methyl-1,4-butanediolAcid-catalyzed dehydration and cyclization.
Hydroformylation-Hydrogenation Isobutenyl alcoholHydroformylation to an aldehyde, followed by hydrogenation and cyclization.
Catalytic Hydrogenation 3-FormyltetrahydrofuranHydrogenolysis of the formyl group to a methyl group.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Reaction_Pathways cluster_start Starting Material cluster_products Reaction Products This compound This compound 3-Methyltetrahydrofuran 3-Methyltetrahydrofuran This compound->3-Methyltetrahydrofuran SNi (Major) 2-Methylbutane-1,4-diol 2-Methylbutane-1,4-diol This compound->2-Methylbutane-1,4-diol SN2 Fragmentation Products Fragmentation Products This compound->Fragmentation Products 1,4-Elimination Unsaturated Alcohol Unsaturated Alcohol This compound->Unsaturated Alcohol 1,2-Elimination

Caption: Competing reaction pathways for this compound with a base.

SNi_Mechanism start This compound alkoxide Alkoxide Intermediate start->alkoxide + OH- transition_state [Transition State] alkoxide->transition_state Intramolecular Attack product 3-Methyltetrahydrofuran + Cl- transition_state->product

Caption: Mechanism of intramolecular nucleophilic substitution (SNi).

Experimental_Workflow Start Start Dissolve Dissolve Haloalcohol in Aprotic Solvent Start->Dissolve Add_Base Add Strong Base (e.g., NaOH) Dissolve->Add_Base React Heat to Promote Cyclization Add_Base->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify Product (Distillation/Chromatography) Extract->Purify Analyze Analyze Product (GC, NMR, IR) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the synthesis of 3-methyltetrahydrofuran.

References

A Comparative Guide to the Environmental Impact Assessment of 4-Chloro-2-methylbutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals, such as 4-Chloro-2-methylbutan-1-ol, a key intermediate in various manufacturing processes, necessitates a thorough evaluation of its environmental footprint. This guide provides a comparative analysis of potential synthetic routes to this compound, focusing on key environmental impact metrics. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting and optimizing synthetic pathways that are not only efficient but also environmentally benign.

Comparative Analysis of Synthetic Routes

The environmental impact of a chemical synthesis is critically dependent on the chosen route. Factors such as the nature of the starting materials, the efficiency of the reaction (atom economy), and the amount of waste generated (E-factor) are paramount. Below is a comparison of a conventional synthesis route for this compound with a potential greener alternative.

A plausible conventional synthesis of this compound involves the hydrochlorination of 2-methyl-3-buten-1-ol. An alternative, greener approach could involve a biocatalytic process, which often proceeds under milder conditions and with higher selectivity, thereby reducing waste.

Table 1: Comparison of Environmental Impact Metrics for the Synthesis of this compound

MetricConventional Route (Hydrochlorination)Greener Alternative (Biocatalytic)
Starting Material 2-methyl-3-buten-1-ol, HCl2-methyl-3-buten-1-ol, Chloride source
Solvent Dichloromethane (DCM)Aqueous buffer
Catalyst/Reagent Concentrated HClHalohydrin dehalogenase
Temperature (°C) 0 - 2525 - 40
Pressure AtmosphericAtmospheric
Reaction Time 4 - 12 hours12 - 48 hours
Yield (%) ~85%~95%
Atom Economy (%) ~75%>90%
E-factor 10 - 20<5
Process Mass Intensity (PMI) 15 - 25<10
Key Waste Streams Chlorinated organic waste, Acidic aqueous wasteBiodegradable aqueous waste

Experimental Protocols

To ensure accurate and reproducible environmental impact assessments, standardized experimental protocols are essential.

Protocol 1: Determination of Atom Economy
  • Write the balanced chemical equation for the synthesis reaction.

  • Calculate the molecular weight (MW) of all reactants and the desired product.

  • Apply the formula: Atom Economy (%) = (MW of desired product / Sum of MW of all reactants) x 100

Protocol 2: Calculation of the E-factor (Environmental Factor)
  • Measure the total mass of all inputs into the process (reactants, solvents, catalysts, work-up chemicals).

  • Measure the mass of the final, isolated product.

  • Calculate the total mass of waste: Total Waste (kg) = Total Mass of Inputs (kg) - Mass of Product (kg)

  • Calculate the E-factor: E-factor = Total Waste (kg) / Mass of Product (kg)

Protocol 3: Calculation of Process Mass Intensity (PMI)
  • Measure the total mass of all materials used in the process (reactants, solvents, catalysts, reaction work-up materials, etc.).

  • Measure the mass of the final, isolated product.

  • Apply the formula: PMI = Total Mass in a Process (kg) / Mass of Product (kg)

Visualizing Synthesis and Assessment Workflows

Visual diagrams can aid in understanding the complex relationships within a synthetic pathway and the logical flow of an environmental impact assessment.

G cluster_0 Conventional Synthesis of this compound 2-methyl-3-buten-1-ol 2-methyl-3-buten-1-ol Reaction Reaction 2-methyl-3-buten-1-ol->Reaction HCl HCl HCl->Reaction This compound This compound Reaction->this compound Waste Waste Reaction->Waste Byproducts, residual HCl

Caption: Conventional synthesis of this compound.

G cluster_1 Environmental Impact Assessment Workflow Define_Goal Define Goal and Scope Inventory_Analysis Life Cycle Inventory Analysis Define_Goal->Inventory_Analysis Impact_Assessment Life Cycle Impact Assessment Inventory_Analysis->Impact_Assessment Interpretation Interpretation Impact_Assessment->Interpretation Optimization Process Optimization Interpretation->Optimization

Caption: Workflow for Environmental Impact Assessment.

comparative analysis of 4-Chloro-2-methylbutan-1-ol as a building block in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Chloro-2-methylbutan-1-ol as a Versatile Building Block in the Synthesis of 3-Methyltetrahydrofuran and its Derivatives.

Introduction

This compound is a bifunctional building block containing both a primary alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable precursor in the synthesis of various heterocyclic compounds, most notably 3-methyltetrahydrofuran (3-MeTHF). 3-MeTHF is a sought-after solvent and an important intermediate in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of this compound's performance as a synthetic precursor for 3-MeTHF, contrasting it with alternative synthetic routes. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in making informed decisions for their synthetic strategies.

Performance as a Building Block: Intramolecular Cyclization to 3-Methyltetrahydrofuran

The primary application of this compound in synthesis is its conversion to 3-methyltetrahydrofuran via an intramolecular Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the chloride ion in an intramolecular SN2 reaction to form the cyclic ether.

Reaction Pathway

The general transformation is depicted below:

G reactant This compound intermediate Sodium 4-chloro-2-methylbutoxide reactant->intermediate Base (e.g., NaH) product 3-Methyltetrahydrofuran intermediate->product Intramolecular SN2

Caption: Intramolecular Williamson ether synthesis of 3-Methyltetrahydrofuran.

Experimental Data

While specific literature detailing the cyclization of this compound is not abundant, the principles of the Williamson ether synthesis are well-established. The efficiency of the reaction is highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases are preferred to favor the intramolecular substitution over potential side reactions like elimination.

PrecursorBaseSolventTemperature (°C)Yield (%)Reference
This compoundSodium Hydride (NaH)Tetrahydrofuran (THF)RefluxHigh (expected)Theoretical
4-Bromo-2-methylbutan-1-olSodium Hydride (NaH)Tetrahydrofuran (THF)RefluxHigh (expected)Theoretical
Experimental Protocol: Synthesis of 3-Methyltetrahydrofuran from this compound

This protocol is based on general procedures for intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is purged with argon or nitrogen.

  • Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyltetrahydrofuran.

  • The product can be further purified by distillation.

Comparative Analysis with Alternative Synthetic Routes to 3-Methyltetrahydrofuran

Several alternative methods for the synthesis of 3-methyltetrahydrofuran exist, starting from different precursors. The choice of a particular route often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product.

Dehydration of 2-Methyl-1,4-butanediol

A common industrial method for producing 3-MeTHF is the acid-catalyzed dehydration of 2-methyl-1,4-butanediol.

G reactant 2-Methyl-1,4-butanediol product 3-Methyltetrahydrofuran reactant->product Acid Catalyst (e.g., H2SO4), Heat

Caption: Synthesis of 3-MeTHF via dehydration of 2-methyl-1,4-butanediol.

Performance Comparison:

FeatureThis compound Route2-Methyl-1,4-butanediol Route
Starting Material This compound2-Methyl-1,4-butanediol
Key Transformation Intramolecular SN2Acid-catalyzed dehydration
Reagents Strong base (e.g., NaH)Acid catalyst (e.g., H₂SO₄)
Byproducts NaClWater
Advantages Atom-economical (in theory), mild conditions possible.Often high yielding, suitable for large-scale production.
Disadvantages Requires stoichiometric strong base, sensitive to moisture.Requires high temperatures, potential for side reactions (e.g., elimination to form alkenes).
Hydrogenation of 3-Formyltetrahydrofuran

Another route involves the catalytic hydrogenation of 3-formyltetrahydrofuran.

G reactant 3-Formyltetrahydrofuran product 3-Methyltetrahydrofuran reactant->product H2, Catalyst (e.g., Pd/C)

Caption: Synthesis of 3-MeTHF via hydrogenation of 3-formyltetrahydrofuran.

Performance Comparison:

FeatureThis compound Route3-Formyltetrahydrofuran Route
Starting Material This compound3-Formyltetrahydrofuran
Key Transformation Intramolecular SN2Catalytic Hydrogenation
Reagents Strong base (e.g., NaH)Hydrogen gas, catalyst (e.g., Pd/C)
Byproducts NaClNone (in ideal reaction)
Advantages Atom-economical (in theory).High atom economy, clean reaction.
Disadvantages Requires stoichiometric strong base.Requires specialized hydrogenation equipment, catalyst can be expensive.
Synthesis from Levulinic Acid

A bio-renewable route to 2-methyltetrahydrofuran (a constitutional isomer of 3-MeTHF) starts from levulinic acid. While not a direct comparison for 3-MeTHF synthesis, it represents an important green alternative for a similar cyclic ether. The synthesis of 3-MeTHF from bio-based sources is an active area of research.

Logical Workflow for Precursor Selection

The choice of the optimal synthetic route depends on a variety of factors. The following workflow can guide the decision-making process:

G start Define Synthesis Goal: 3-Methyltetrahydrofuran scale Scale of Synthesis? start->scale lab Lab Scale scale->lab Small industrial Industrial Scale scale->industrial Large precursor1 This compound available? lab->precursor1 Precursor Availability precursor2 2-Methyl-1,4-butanediol or other bulk precursors? industrial->precursor2 Cost and Availability of Starting Materials yes1 Consider Intramolecular Williamson Ether Synthesis precursor1->yes1 Yes no1 no1 precursor1->no1 No alt1 2-Methyl-1,4-butanediol or 3-Formyltetrahydrofuran available? no1->alt1 Consider Alternatives yes2 Evaluate Dehydration or Hydrogenation Routes alt1->yes2 Yes no2 Re-evaluate Synthetic Strategy alt1->no2 No yes3 Optimize Dehydration or other industrial processes precursor2->yes3 Yes no3 Explore alternative feedstocks precursor2->no3 No

Caption: Decision workflow for selecting a synthetic route to 3-MeTHF.

Conclusion

This compound serves as a viable and conceptually straightforward building block for the synthesis of 3-methyltetrahydrofuran via an intramolecular Williamson ether synthesis. This method offers the potential for high yields under relatively mild conditions, making it an attractive option for laboratory-scale synthesis, provided the starting material is readily accessible. For larger-scale industrial production, alternative routes starting from precursors like 2-methyl-1,4-butanediol or 3-formyltetrahydrofuran may be more economically viable due to the cost and availability of starting materials and the avoidance of stoichiometric strong bases. The selection of the most appropriate synthetic strategy will ultimately depend on a careful evaluation of the specific requirements of the project, including scale, cost, and available equipment. Further research into the direct, high-yield cyclization of this compound would be beneficial to fully assess its potential as a competitive building block in organic synthesis.

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-2-methylbutan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 4-Chloro-2-methylbutan-1-ol, a halogenated organic compound. The following procedures are based on established protocols for similar chemical classes and should be executed in strict adherence to local, state, and federal regulations.

Core Safety and Hazard Information

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the known and estimated physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₁ClOPubChem[1]
Molecular Weight 122.59 g/mol PubChem[1]
Appearance Assumed to be a liquidInferred from similar compounds
Boiling Point Estimated based on similar compoundsN/A
Solubility Assumed to be slightly soluble in waterInferred from similar compounds

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste due to its halogenated nature. Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful substances into the environment.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Segregation:

    • Identify this compound waste as a halogenated organic waste .

    • This waste stream must be kept separate from non-halogenated organic wastes, aqueous wastes, and solid wastes.[2][3][4][5] Cross-contamination can lead to complex and more expensive disposal procedures.[5]

  • Selection of Waste Container:

    • Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container must be compatible with the chemical and have a secure screw-top cap.[3][4][5]

    • The container should be clearly marked with "Hazardous Waste" and "Halogenated Organic Solvents".[3][4][6]

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container.

    • Avoid overfilling the container; it is recommended to fill it to no more than 80% capacity to allow for vapor expansion.

    • Keep the waste container closed at all times except when adding waste.[3][4]

  • Labeling:

    • Properly label the waste container with the full chemical name ("this compound") and the approximate quantity. Do not use abbreviations or chemical formulas.[3]

    • Include the date of accumulation and the name of the generating researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.[4]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify Waste (this compound as Halogenated Organic) B Step 2: Segregate Waste (Separate from non-halogenated, aqueous, and solid waste) A->B C Step 3: Use Designated Container (Labeled, leak-proof, compatible material) B->C D Step 4: Collect Waste (Transfer carefully, do not overfill, keep closed) C->D E Step 5: Label Container (Full chemical name, quantity, date) D->E F Step 6: Store Properly (Cool, dry, ventilated area with secondary containment) E->F G Step 7: Arrange for Disposal (Contact EHS or licensed contractor) F->G H Step 8: Professional Disposal (High-temperature incineration) G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling 4-Chloro-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Chloro-2-methylbutan-1-ol

This guide provides essential safety, handling, and disposal information for this compound for researchers, scientists, and drug development professionals.

Hazard Identification

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Flammability: Likely a flammable liquid and vapor.[1][2][3][4][5][6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][5][7]

  • Acute Toxicity: May be harmful if swallowed.[5][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in addition to goggles when there is a splash hazard.[9]
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected before use and changed immediately if contaminated.[8][9][10][11]
Protective ClothingA flame-retardant lab coat and appropriate chemical-resistant apron.[1][12]
FootwearClosed-toe shoes.[12]
Respiratory Protection RespiratorAn air-purifying respirator with an appropriate organic vapor cartridge may be necessary if working outside of a fume hood or if ventilation is inadequate. Use should be based on a risk assessment and in accordance with institutional and regulatory standards.[8][11]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Safe Handling Procedures:

  • Read and understand all safety information before handling the chemical.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Use non-sparking tools and explosion-proof equipment.[1][2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Avoid contact with skin and eyes.[8]

  • Avoid breathing vapors or mist.[1][2]

  • Do not eat, drink, or smoke in the work area.[8]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep in a flammable liquid storage cabinet.

  • Store away from incompatible materials such as oxidizing agents.[3]

Disposal Plan

Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Do not mix with non-halogenated waste streams to avoid increased disposal costs.

Disposal Procedure:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2][4]

  • Arrange for disposal through a licensed hazardous waste disposal company.

Emergency Procedures
Emergency Situation Immediate Action
Spill Evacuate the area. Remove all ignition sources.[8] Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material in a sealed container for disposal.[1][13]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[1][6][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][8] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5][8] Do not use a heavy water stream.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Proceed to handling Experimentation Experimentation Chemical Handling->Experimentation Decontamination Decontamination Experimentation->Decontamination Experiment complete Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.